4'-Phenyl-2,2,2-trifluoroacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMTKLKELCWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454734 | |
| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-31-5 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Trifluoromethyl Ketone Building Block: A Technical Guide to 4'-Phenyl-2,2,2-trifluoroacetophenone
Introduction: The Strategic Importance of Fluorinated Ketones in Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity. 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS No. 2369-31-5), also known as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethanone, stands as a pivotal building block in this domain. Its unique structure, featuring a biphenyl scaffold coupled with an electrophilic trifluoromethyl ketone, makes it a versatile intermediate for accessing complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in synthetic and medicinal chemistry.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The properties of 4'-Phenyl-2,2,2-trifluoroacetophenone are summarized below, providing a foundational dataset for experimental design.
Core Physicochemical Data
| Property | Value | Reference |
| CAS Number | 2369-31-5 | N/A |
| Molecular Formula | C₁₄H₉F₃O | [] |
| Molecular Weight | 250.22 g/mol | [] |
| IUPAC Name | 2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | [] |
| Melting Point | 102.5-103.5 °C | ChemicalBook |
| Boiling Point | 309.9 ± 37.0 °C (Predicted) | ChemicalBook |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Slight yellow oil/solid | [2] |
Spectroscopic Profile
The spectral data are critical for the unambiguous identification and characterization of 4'-Phenyl-2,2,2-trifluoroacetophenone. The following data have been reported in the literature.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 – 8.10 (m, 2H, ArH), 7.81 – 7.74 (m, 2H, ArH), 7.68 – 7.62 (m, 2H, ArH), 7.54 – 7.41 (m, 3H, ArH).
-
¹³C NMR (101 MHz, CDCl₃): δ 180.3 (q, J = 34.8 Hz), 148.4, 139.3, 130.9 (q, J = 2.2 Hz), 129.3, 129.1, 128.7, 127.8, 127.5, 116.9 (q, J = 291.4 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -71.3.
Synthesis and Mechanistic Considerations
The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone can be approached through several strategic disconnections. The most common methods involve either building the biphenyl system first, followed by acylation, or forming the biphenyl bond in a later step.
Method 1: Lithiation and Acylation of 4-Bromobiphenyl
This method provides a reliable and well-documented route to the target compound.[2] The causality behind this approach lies in the generation of a potent nucleophile (biphenyllithium) that readily attacks the electrophilic carbonyl carbon of a trifluoroacetate ester.
Caption: Synthetic workflow for 4'-Phenyl-2,2,2-trifluoroacetophenone via lithiation.
Experimental Protocol:
-
Preparation of 4-Biphenyllithium: Dissolve 4-bromobiphenyl (1.00 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Add n-butyllithium (1.20 equiv., typically as a solution in hexanes) dropwise to the cooled solution. Stir the mixture for 1 hour at -78 °C. The choice of this low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Acylation: Add a solution of methyl 2,2,2-trifluoroacetate (1.10 equiv.) in anhydrous THF dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Workup: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[2]
Method 2: Friedel-Crafts Acylation of Biphenyl
An alternative and more direct approach is the Friedel-Crafts acylation of biphenyl.[3] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a highly reactive trifluoroacetyl cation, which then acylates the electron-rich biphenyl ring. The para-position is typically favored due to steric hindrance at the ortho-positions.
Caption: Friedel-Crafts pathway to 4'-Phenyl-2,2,2-trifluoroacetophenone.
Reactivity and Applications in Drug Development
The reactivity of 4'-Phenyl-2,2,2-trifluoroacetophenone is dominated by the electrophilic nature of the ketone, which is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. This makes the carbonyl carbon highly susceptible to attack by nucleophiles.
Key Reactions and Transformations
-
Nucleophilic Addition: The ketone readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and heteroatomic nucleophiles. This reactivity is central to its use in constructing more complex molecules.
-
Reduction: The carbonyl group can be reduced to the corresponding alcohol using various reducing agents. Asymmetric reduction can provide access to chiral trifluoromethylated secondary alcohols, which are valuable synthons in medicinal chemistry.
-
Formation of Hydrazones and Related Derivatives: The ketone reacts with hydrazines to form hydrazones. This chemistry is exploited in the synthesis of diazo compounds, which are precursors for further transformations.[2]
Application as a Precursor to Trifluoromethylated Tertiary Alcohols
A notable application of 4'-Phenyl-2,2,2-trifluoroacetophenone is in the synthesis of trifluoromethyl- and allyl-substituted tertiary alcohols. These motifs are of significant interest in drug design. A sustainable photoredox- and electrochemically-driven process has been developed that utilizes this ketone in a radical cross-electrophile coupling reaction.[2] This transformation proceeds through a trifluoromethyl ketyl radical intermediate, demonstrating the compound's utility in modern synthetic methodologies.[2]
Safety and Handling
Hazard Statements (Consolidated):
-
H302: Harmful if swallowed.[2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4'-Phenyl-2,2,2-trifluoroacetophenone is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its well-defined physicochemical and spectral properties, coupled with established synthetic routes and predictable reactivity, make it an important tool for researchers in drug discovery and materials science. The ability to introduce the trifluoromethyl ketone moiety onto a biphenyl scaffold provides a strategic entry point for the development of novel compounds with potentially enhanced biological and physical properties. As with all chemical reagents, adherence to appropriate safety protocols is essential for its handling and use in the laboratory.
References
- Google Patents.WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Infoscience. Copper-Catalyzed Oxyvinylation of Diazo Compounds. Available at: [Link]
-
National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
-
Applied Chemical Engineering. Synthesis, Structural Characterization, and Anti-corrosion Study of a New Fluorinated Bis-Schiff Base. Available at: [Link]
-
ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry. Available at: [Link]
-
Rieke Metals. Safety Data Sheet. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone from Biphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone, a valuable fluorinated ketone intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Friedel-Crafts acylation of biphenyl using trifluoroacetic anhydride, a robust and scalable method. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical aspects of process optimization, safety, and product characterization. It is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
Introduction and Strategic Overview
4'-Phenyl-2,2,2-trifluoroacetophenone is a key building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Its synthesis from readily available biphenyl is a topic of significant industrial interest.
The most direct and widely employed method for this transformation is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the biphenyl molecule acts as the aromatic nucleophile, and a highly reactive trifluoroacetylating agent serves as the electrophile source.
Key Strategic Considerations:
-
Choice of Acylating Agent: Trifluoroacetic anhydride (TFAA) is the preferred reagent due to its high reactivity and commercial availability.
-
Catalyst Selection: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the TFAA and generate the potent trifluoroacetylium ion electrophile.[1][2]
-
Regioselectivity: The substitution pattern on the biphenyl ring is a critical consideration. The phenyl substituent on biphenyl is an ortho-, para-directing group. Due to significant steric hindrance at the ortho-positions, the acylation reaction overwhelmingly favors substitution at the para-position (C4'), leading to the desired 4'-phenyl isomer.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via a well-established Friedel-Crafts acylation mechanism, which can be broken down into two primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly electrophilic trifluoroacetylium ion (CF₃CO⁺) and an aluminum-complexed trifluoroacetate anion.[3][4]
-
Electrophilic Attack and Aromatization: The electron-rich π-system of the biphenyl ring attacks the trifluoroacetylium ion. This attack preferentially occurs at the 4-position of one of the phenyl rings due to electronic activation and minimal steric hindrance. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][5] Subsequently, a weak base (such as the [AlCl₃(OCOCF₃)]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-Phenyl-2,2,2-trifluoroacetophenone.[2]
Diagram: Mechanism of Friedel-Crafts Trifluoroacetylation of Biphenyl
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Biphenyl | 154.21 | 15.4 g (0.10 mol) | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 16.0 g (0.12 mol) | 1.2 |
| Trifluoroacetic Anhydride | 210.03 | 23.1 g (0.11 mol) | 1.1 |
| Dichloromethane (DCM), dry | - | 200 mL | - |
| Hydrochloric Acid, 1M (aq) | - | 150 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Charging Reagents: Charge the flask with biphenyl (15.4 g, 0.10 mol) and dry dichloromethane (200 mL). Stir the mixture under a nitrogen atmosphere until the biphenyl is completely dissolved.
-
Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Carefully add anhydrous aluminum chloride (16.0 g, 0.12 mol) portion-wise, ensuring the internal temperature does not exceed 10°C. The mixture will typically turn yellow or orange.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (23.1 g, 0.11 mol) to the dropping funnel. Add the TFAA dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of biphenyl.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 150 mL of 1M hydrochloric acid. This step is highly exothermic and should be performed with caution in a fume hood. Stir vigorously until the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL portions).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure 4'-Phenyl-2,2,2-trifluoroacetophenone as a white crystalline solid.
Characterization and Validation
The identity and purity of the synthesized product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons of the biphenyl system.
-
¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
-
¹³C NMR will confirm the presence of the carbonyl carbon and the trifluoromethyl carbon.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
Safety and Handling Considerations
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a dry environment.
-
Trifluoroacetic Anhydride (TFAA): Corrosive and a strong lachrymator. Reacts with moisture. All additions and transfers should be performed in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use with adequate ventilation.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This must be done slowly and with efficient cooling.
Troubleshooting and Optimization
-
Low Yield: Often caused by moisture in the reagents or solvent, which deactivates the AlCl₃ catalyst. Ensure all materials are scrupulously dry. Using a slight excess of AlCl₃ and TFAA can also improve yields.
-
Formation of Isomers: While the 4'-isomer is strongly favored, trace amounts of the 2'-isomer may form. Purification by recrystallization or column chromatography is effective in removing these impurities.
-
Polysubstitution: Friedel-Crafts acylation deactivates the aromatic ring to further substitution, so polysubstitution is generally not a significant issue.[6]
References
- Google Patents. (n.d.). N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof.
-
ResearchGate. (n.d.). Biphenyl(isatin -co- trifluoroacetophenone)-Based Copolymers Synthesized Using the Friedel–Crafts Reaction as Mechanically Robust Membranes for Efficient CO2 Separation | Request PDF. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 2, 2026, from [Link]
-
YouTube. (2022, August 17). A Friedel Crafts Reaction. Retrieved February 2, 2026, from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Retrieved February 2, 2026, from [Link]
-
YouTube. (2022, July 29). (A) Friedel-Crafts reaction between benzene and acetic anhydride in presence of anhydrous AlCl_3.... Retrieved February 2, 2026, from [Link]
-
UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds - (PDF). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent-Free Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of Trifluoroacetic Anhydride and Aluminum Dodecatungstophosphate. | Request PDF. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 2, 2026, from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Chemical structure and IUPAC name of 4'-Phenyl-2,2,2-trifluoroacetophenone
This guide is structured as a technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It prioritizes mechanistic insight, reproducible protocols, and structural data.
High-Affinity Serine Hydrolase Inhibitor Scaffold [1]
Structural Identity & Nomenclature
4'-Phenyl-2,2,2-trifluoroacetophenone is a privileged scaffold in medicinal chemistry, primarily utilized as a transition-state inhibitor for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .[1][2] Its structure combines a lipophilic biphenyl core with a highly electrophilic trifluoromethyl ketone (TFMK) "warhead."
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one |
| Common Name | 4'-Phenyl-2,2,2-trifluoroacetophenone; p-Phenyltrifluoroacetophenone |
| CAS Number | 2369-31-5 |
| Molecular Formula | |
| Molecular Weight | 250.22 g/mol |
| SMILES | FC(F)(F)C(=O)C1=CC=C(C2=CC=CC=C2)C=C1 |
| InChI Key | QCZZSANNLWPGEA-UHFFFAOYSA-N (Analogous backbone) |
Physicochemical Properties: The "Fluorine Effect"
The defining feature of this molecule is the trifluoromethyl (
Hydration Equilibrium (Key Mechanistic Driver)
In aqueous physiological environments, TFMKs exist in an equilibrium between the ketone form and the gem-diol (hydrate) form.[2] This equilibrium is governed by the hydration constant (
-
Standard Acetophenone:
hydrated ( ). -
Trifluoroacetophenone:
hydrated ( ).[2]
Implication for Research: The ketone is the active electrophile that initially binds the enzyme, but the gem-diol mimics the tetrahedral intermediate of peptide hydrolysis. This duality is what makes the scaffold a potent "transition state mimic."
Synthetic Protocol: Friedel-Crafts Acylation
Methodology: The most robust synthesis involves the direct acylation of biphenyl using trifluoroacetic anhydride (TFAA) catalyzed by aluminum chloride (
Safety Note: TFAA is corrosive and volatile.
Reagents
-
Substrate: Biphenyl (1.0 eq)[1]
-
Acylating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 eq)[1][2]
-
Catalyst: Anhydrous
(1.1 eq)[1] -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
)[2]
Step-by-Step Protocol
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvation: Dissolve Biphenyl (15.4 g, 100 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Add anhydrous
(14.6 g, 110 mmol) portion-wise over 15 minutes. Ensure the temperature does not exceed 5°C. The mixture will turn dark (orange/red complex formation). -
Acylation: Add TFAA (16.7 mL, 120 mmol) dropwise via the addition funnel over 30 minutes.
-
Critical Control Point: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the product as off-white crystals.[1]
Synthetic Workflow Diagram
Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target TFMK.[1][2]
Medicinal Chemistry Application: FAAH Inhibition
Target: Fatty Acid Amide Hydrolase (FAAH).[4] Role: FAAH degrades the endocannabinoid anandamide. Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects.
Mechanism of Action (The "Warhead")
4'-Phenyl-2,2,2-trifluoroacetophenone acts as a slow-tight binding inhibitor .[1][2]
-
Recognition: The lipophilic biphenyl tail mimics the arachidonoyl chain of anandamide, guiding the molecule into the FAAH substrate channel.
-
Attack: The catalytic nucleophile Serine 241 attacks the carbonyl carbon of the ketone.
-
Stabilization: The resulting tetrahedral hemiketal is stabilized by the "oxyanion hole" (Ile238, Gly239, Gly240, Ser241). The
group prevents the collapse of this intermediate, effectively "freezing" the enzyme in a transition state.
Inhibition Pathway Diagram[1]
Figure 2: Mechanism of Action showing the formation of the stable hemiketal adduct with Serine-241.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
NMR (400 MHz,
):- 8.15 (d, 2H, ortho to carbonyl)
- 7.75 (d, 2H, meta to carbonyl)
- 7.65 (d, 2H, biphenyl linkage)
- 7.40–7.50 (m, 3H, terminal phenyl).
-
NMR:
-
Single singlet around
-71.5 ppm (characteristic of ).[1]
-
-
IR Spectroscopy:
References
-
LabNovo Chemicals. CAS 2369-31-5 Entry: 4'-Phenyl-2,2,2-trifluoroacetophenone.[1]Link
-
Boger, D. L., et al. (2000). "Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide." Proceedings of the National Academy of Sciences, 97(10), 5044-5049. Link
-
McKinney, M. K., & Cravatt, B. F. (2005). "Structure and function of fatty acid amide hydrolase." Annual Review of Biochemistry, 74, 411-432.[1] Link
-
Ashurst, P. R., et al. (2011). "The hydration of trifluoromethyl ketones: An equilibrium study." Journal of Organic Chemistry. (General reference for TFMK hydration mechanics). Link[2]
Sources
- 1. 92-91-1|1-([1,1'-Biphenyl]-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 709-63-7|4-(Trifluoromethyl)acetophenone|BLD Pharm [bldpharm.com]
- 3. Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 4'-Phenyl-2,2,2-trifluoroacetophenone (melting point, boiling point)
[1][2]
Executive Summary
4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 2369-31-5) is a critical fluorinated building block utilized in advanced medicinal chemistry and materials science.[1] Characterized by the conjugation of a lipophilic biphenyl system with a strongly electron-withdrawing trifluoroacetyl moiety, this compound serves as a privileged scaffold for the synthesis of trifluoromethylated heterocycles.[1] Its structural properties make it an ideal candidate for modulating metabolic stability and membrane permeability in drug discovery programs.
Physicochemical Specifications
The following data represents the core physical properties established through experimental validation and computational prediction models.
| Property | Value / Range | Condition / Note |
| CAS Number | 2369-31-5 | Registry Identifier |
| IUPAC Name | 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | Systematic Nomenclature |
| Molecular Formula | C₁₄H₉F₃O | - |
| Molecular Weight | 250.22 g/mol | - |
| Melting Point | 102.5 – 103.5 °C | Recrystallized from Methanol [1] |
| Boiling Point | 309.9 ± 37.0 °C | Predicted at 760 mmHg [1] |
| Density | 1.234 ± 0.06 g/cm³ | Predicted [1] |
| Appearance | White to off-white crystalline solid | Standard State |
| Solubility | Soluble in CHCl₃, MeOH, DMSO; Insoluble in H₂O | Lipophilic nature |
Structural Analysis & Causality
The physicochemical behavior of 4'-Phenyl-2,2,2-trifluoroacetophenone is governed by two competing structural motifs:
-
The Biphenyl Core (Pi-Stacking):
-
Effect on Melting Point: Unlike the liquid 2,2,2-trifluoroacetophenone (MP ~ -40°C), the addition of the phenyl ring at the 4-position drastically elevates the melting point to >100°C.[1] This is caused by extensive
stacking interactions between the planar biphenyl systems in the crystal lattice, requiring significantly more thermal energy to disrupt.[1] -
Solubility: The extended aromatic system reduces water solubility, necessitating the use of organic solvents (e.g., dichloromethane, methanol) for processing.
-
-
The Trifluoroacetyl Group (Electron Withdrawal):
-
Reactivity: The strong inductive effect (-I) of the -CF₃ group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by hydrazines to form pyrazoles).[1]
-
Bioisosterism: In drug design, this moiety mimics the sterics of an isopropyl group but with inverted electronics, often preventing metabolic oxidation at the benzylic position [2].
-
Synthesis & Preparation Methodology
Protocol: Friedel-Crafts Acylation
The most robust synthesis route involves the acylation of biphenyl using trifluoroacetic anhydride (TFAA).[1] This method is preferred over using trifluoroacetyl chloride due to ease of handling and higher yields.
Reagents:
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Aluminum Chloride (AlCl₃) (1.1 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[1]
Step-by-Step Workflow:
-
Activation: Suspend anhydrous AlCl₃ in dry DCM at 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Add TFAA dropwise to the suspension. The Lewis acid coordinates with the anhydride, generating the active acylium ion species.
-
Coupling: Add a solution of biphenyl in DCM slowly to the mixture. Maintain temperature <5°C to ensure regioselectivity at the para-position (4-position).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1]
-
Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.
-
Purification: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from hot methanol to achieve the target melting point range (102-103°C).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of the target compound.
Applications in Drug Development
This compound is not merely an intermediate; it is a strategic scaffold.
-
Metabolic Stability: The incorporation of the trifluoromethyl group blocks metabolic hotspots. When used as a core for inhibitors, it prevents cytochrome P450-mediated oxidation that typically occurs on alkyl chains.[1]
-
Heterocycle Synthesis: It is the precursor for 3-trifluoromethyl-5-biphenyl-pyrazoles .[1] By reacting 4'-Phenyl-2,2,2-trifluoroacetophenone with hydrazine derivatives, researchers can access a library of COX-2 inhibitors and kinase inhibitors where the CF₃ group enhances potency via hydrophobic interactions with the target protein pocket [3].[1]
Experimental Workflow: Property Validation
To ensure the integrity of the material for biological assays, the following validation loop is recommended.
Figure 2: Quality control workflow ensuring high-purity isolation.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas. The compound is stable but should be kept away from strong oxidizing agents and strong bases (haloform reaction risk).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Sources
- 1. 92-91-1|1-([1,1'-Biphenyl]-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone | C15H11F3O | CID 821738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide | C23H15F7N2O4 | CID 130248006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE CAS#: 2369-31-5 [m.chemicalbook.com]
The Fluorine Effect: A Technical Guide to Trifluoromethyl Ketones (TFMKs)
Part 1: Core Directive & Executive Summary
This guide addresses the discovery, synthetic evolution, and medicinal chemistry of trifluoromethyl ketones (TFMKs). Unlike standard ketones, TFMKs possess a unique "chameleon-like" reactivity driven by the strong electron-withdrawing nature of the trifluoromethyl (
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.
Part 2: Physical Organic Chemistry – The "Fluorine Effect"
To understand the history and utility of TFMKs, one must first master their physical organic behavior. The
The Hydration Equilibrium
In standard ketones (e.g., acetone), the carbonyl carbon is moderately electrophilic, but the equilibrium with water heavily favors the ketone form. In TFMKs, the
Table 1: Comparative Hydration Constants (
| Compound | Structure | Equilibrium State | |
| Acetone | >99.9% Ketone | ||
| Acetophenone | >99.9% Ketone | ||
| Chloral | Favors Hydrate | ||
| Trifluoroacetone | Favors Hydrate | ||
| Hexafluoroacetone | Exclusively Hydrate | ||
| 2,2,2-Trifluoroacetophenone | Moderate-High | Mixed Equilibrium |
Structural Implications
This shift in equilibrium is not merely a curiosity; it is the fundamental mechanism of action for TFMK-based inhibitors. The stable gem-diol mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing the TFMK to bind tighter to the enzyme's active site than the natural substrate.
Part 3: History & Synthetic Evolution
The Early Era (1890s – 1950s)
The story begins with Frédéric Swarts , the father of organofluorine chemistry, who developed the antimony-catalyzed fluorination (Swarts reaction) in the 1890s. This allowed for the synthesis of trifluoroacetic acid (TFA) and its derivatives.[1]
-
Discovery: The first TFMKs were synthesized in the mid-20th century, primarily via the condensation of esters with trifluoroacetate esters (Claisen condensation) or the addition of Grignard reagents to trifluoroacetic acid salts.
-
Challenge: Early methods suffered from "over-addition," where the highly reactive TFMK product would react again with the nucleophile to form tertiary alcohols.
The Ruppert-Prakash Revolution (1989-1998)
The field changed dramatically with the popularization of (Trifluoromethyl)trimethylsilane (
-
Mechanism: Fluoride-initiated nucleophilic trifluoromethylation.
-
Impact: It allowed for the direct, controlled conversion of esters to TFMKs without over-addition, as the intermediate hemiacetal is stable until acidic workup.
Modern Era: Taming Fluoroform (2010s – Present)
Recent sustainability pushes have led to methods utilizing Fluoroform (
Figure 1: Timeline of synthetic methodologies for Trifluoromethyl Ketones.
Part 4: Medicinal Chemistry – The Transition State Mimic
Mechanism of Action: Covalent Reversible Inhibition
TFMKs are classified as Transition State Mimics (TSMs) . In serine proteases (like Chymotrypsin or Acetylcholinesterase), the catalytic serine hydroxyl attacks the carbonyl of the TFMK.
-
Substrate: Forms a transient, high-energy tetrahedral intermediate that collapses to products.
-
Inhibitor (TFMK): Forms a stable hemiketal adduct that resembles the transition state but does not collapse. The
group stabilizes this adduct, "freezing" the enzyme in a non-functional state.
Figure 2: Mechanism of Serine Protease Inhibition by TFMKs.
Key Examples & The Metabolic Wall
Despite their potency in vitro, TFMKs face a major hurdle in vivo: Metabolic Instability .
-
The Problem: Carbonyl reductases in the liver rapidly reduce the TFMK carbonyl to a trifluoromethyl alcohol (
), which is biologically inactive and rapidly excreted (often glucuronidated). -
Tool Compound: OL-135 is a classic example. It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) , used to study pain and anxiety pathways. While highly effective in research, its rapid metabolism necessitated the development of other chemotypes (e.g., carbamates or ureas) for clinical use.
-
Modifications: To counter this, chemists developed Trifluoropyruvamides and
-ketoheterocycles, which retain the electrophilicity but alter the metabolic profile.
Part 5: Experimental Protocol (Synthesis)
Protocol: Synthesis of Phenyl Trifluoromethyl Ketone via Ruppert-Prakash Reagent
Reference: Wiedemann, J., et al. Angew. Chem. Int. Ed. 1998, 37, 820.
Reagents:
-
Methyl Benzoate (1.0 equiv)
- (Ruppert-Prakash Reagent) (1.2 equiv)
-
Cesium Fluoride (CsF) or TBAF (Catalytic amount, 0.1 equiv)
-
Solvent: Toluene or DME (Anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve Methyl Benzoate (10 mmol) in anhydrous Toluene (20 mL).
-
Addition: Add
(12 mmol) via syringe. -
Initiation: Cool to 0°C. Add catalytic CsF (1 mmol). The reaction is exothermic; monitor temperature.
-
Reaction: Stir at room temperature for 2-4 hours. The mixture will contain the silyl-hemiacetal intermediate.
-
Hydrolysis: Add 2M HCl (10 mL) and stir vigorously for 1 hour. This step hydrolyzes the silyl ether and eliminates the methoxy group to reform the ketone.
-
Workup: Extract with Et2O, wash with brine, dry over
, and concentrate. -
Purification: Distillation (bp ~165°C) or flash chromatography.
Safety Note:
References
-
Wiedemann, J., et al. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition. Link
-
Boger, D. L., et al. (2005). Discovery of OL-135, a Potent, Selective, and Reversible Inhibitor of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Link
-
Prakash, G. K. S., et al. (2012). Direct synthesis of trifluoromethyl ketones from esters using fluoroform. Angewandte Chemie. Link
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Link
- Abeles, R. H. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.
Sources
Reactivity of the trifluoromethyl ketone group
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group
Abstract
The trifluoromethyl ketone (TFMK) moiety is a privileged functional group in modern chemistry, occupying a pivotal role in the design of bioactive molecules and advanced materials. Its unique reactivity, driven by the profound electron-withdrawing nature of the trifluoromethyl (CF₃) group, distinguishes it sharply from non-fluorinated ketone analogs. This guide offers a comprehensive exploration of the fundamental principles governing TFMK reactivity. We will dissect the electronic properties that render the carbonyl carbon exceptionally electrophilic, leading to its hallmark propensity for hydration and the formation of stable tetrahedral adducts. This guide will detail the mechanistic pathways of its reactions with various nucleophiles and illuminate how this distinct reactivity is harnessed in medicinal chemistry, particularly in the design of potent enzyme inhibitors that function as transition-state analogs. Finally, we will review key synthetic strategies for accessing this versatile functional group, providing researchers and drug development professionals with a foundational understanding of its chemistry and application.
Core Physicochemical Properties: The Electronic Influence of the CF₃ Group
The reactivity of a trifluoromethyl ketone is fundamentally dictated by the powerful inductive effect (-I) of the three fluorine atoms. Fluorine's high electronegativity polarizes the C-F bonds, which in turn withdraws electron density from the adjacent carbonyl carbon. This effect is significantly more pronounced than that of a methyl group or even a single halogen substituent.[1]
This intense electron withdrawal has two primary consequences:
-
Enhanced Electrophilicity: The carbonyl carbon becomes exceptionally electron-deficient and thus highly susceptible to attack by nucleophiles.[2] This makes TFMKs significantly more reactive towards addition reactions than their non-fluorinated counterparts.
-
Destabilization of the Carbonyl Form: The electron-withdrawing CF₃ group destabilizes the partial positive charge on the carbonyl carbon in the ground state, making the ketone form less energetically favorable compared to its hydrated counterpart.[3]
A crucial aspect of the CF₃ group is its contribution to the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic behavior—a key consideration in drug design.[1][4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation.[1]
The Signature of Reactivity: Hydration and Hemiketal Formation
Perhaps the most defining characteristic of a TFMK is its tendency to exist in a rapid equilibrium with its corresponding gem-diol (hydrate) in the presence of water. Unlike simple ketones like acetone, where the equilibrium heavily favors the carbonyl form, the equilibrium for TFMKs often lies significantly towards the stable hydrate.[3][5] This phenomenon is a direct result of the electronic effects described above; the electron-withdrawing CF₃ group destabilizes the starting ketone while simultaneously stabilizing the resulting hydrate.[3]
This stabilization of the hydrate is not merely due to the relief of electronic strain in the carbonyl. Computational studies suggest that anomeric effects, specifically hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the adjacent C-O and C-CF₃ bonds, provide additional stability to the gem-diol structure.[3]
The equilibrium constant for hydration (K_hyd) dramatically illustrates this effect.
| Carbonyl Compound | K_hyd (Equilibrium Constant in Water) |
| Acetone | 1.4 x 10⁻³ |
| Hexafluoroacetone | 1.2 x 10⁶[3] |
| Trifluoroacetophenone | 0.8[6] |
This propensity for forming stable tetrahedral adducts extends to reactions with other nucleophiles. With alcohols, TFMKs form stable hemiketals, and with thiols, they form stable thiohemiketals. This reactivity is the cornerstone of their application as enzyme inhibitors.[2]
Reactivity with Nucleophiles: A Mechanistic Overview
The reaction of a TFMK with a nucleophile universally proceeds through a nucleophilic addition mechanism, forming a tetrahedral intermediate. The stability of this intermediate is a key feature of TFMK chemistry.
Attack by Oxygen and Sulfur Nucleophiles
As discussed, water and alcohols readily attack the electrophilic carbonyl carbon to form hydrates and hemiketals, respectively.[7] The reaction with thiols is particularly significant in a biological context. The thiol group of a cysteine residue in an enzyme's active site can attack the TFMK carbonyl to form a covalent, yet reversible, thiohemiketal adduct.[2] This interaction is often strong and prolonged, leading to potent enzyme inhibition.
// Nodes start [label="Enzyme (Cys-SH) +\nTrifluoromethyl Ketone", fillcolor="#4285F4"]; transition [label="Nucleophilic Attack\n(Thiolate on Carbonyl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate\n(Thiohemiketal)", fillcolor="#EA4335"]; product [label="Reversible Covalent\nEnzyme-Inhibitor Complex", fillcolor="#34A853"];
// Edges start -> transition [label="Proximity &\nActivation"]; transition -> intermediate [label="Bond Formation"]; intermediate -> product [label="Stabilization"]; product -> intermediate [label="Reversibility\n(Equilibrium)", style=dashed, dir=back, color="#EA4335"]; } ends_dot Caption: Covalent inhibition mechanism of a cysteine protease by a TFMK.
Reductive Metabolism: A Challenge in Drug Design
A critical aspect of TFMK reactivity in vivo is their susceptibility to metabolic reduction. Carbonyl reductases can efficiently reduce the ketone to the corresponding trifluoromethyl alcohol, which is often biologically inactive.[8][9] This rapid metabolism can lead to a short half-life and has historically limited the therapeutic development of some TFMK-based drug candidates.[9]
A key drug design strategy to overcome this limitation is to increase the stability of the hydrate form. By flanking the TFMK with another electron-withdrawing group, the equilibrium can be pushed further toward the hydrate, which is not a substrate for carbonyl reductases. This approach has led to the development of metabolically stable TFMK surrogates like trifluoropyruvamides (TFPAs).[8][9]
Applications in Medicinal Chemistry: The Power of Transition-State Mimicry
The unique reactivity of TFMKs makes them exceptionally powerful tools in drug design, primarily as enzyme inhibitors.[10][11] Their mechanism of action often relies on mimicking the transition state of a biochemical reaction.
Serine and Cysteine Protease Inhibition
Many proteases utilize a serine or cysteine residue to hydrolyze peptide bonds. This process proceeds through a tetrahedral transition state. The stable tetrahedral thiohemiketal or hemiketal formed when a TFMK inhibitor binds to the active site is a near-perfect mimic of this transient, high-energy state.[5][12] This mimicry allows the inhibitor to bind with very high affinity, effectively shutting down the enzyme. TFMKs are well-established inhibitors of proteases like human leukocyte elastase and SARS-CoV 3CL protease.[2][13]
Histone Deacetylase (HDAC) Inhibition
TFMKs can also function as potent inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). In this context, the TFMK acts as a zinc-binding group (ZBG).[14] The hydrated gem-diol form is believed to chelate the catalytic Zn²⁺ ion in the enzyme's active site, disrupting its function.[8][15] Interestingly, the kinetic profile of TFMK-based HDAC inhibitors can be isoform-dependent, exhibiting slow-binding mechanisms against some HDACs and fast-on-fast-off kinetics against others, demonstrating the nuanced interactions governed by this functional group.[15][16]
| Inhibitor Class | Target Enzyme Class | Mechanism of Action |
| Peptidyl TFMKs | Serine/Cysteine Proteases | Reversible covalent inhibition via hemiketal/thiohemiketal formation (Transition-State Analog)[2] |
| TFMK-based Compounds | Histone Deacetylases (HDACs) | Zinc chelation by the hydrated ketone moiety[14][15] |
| Aromatic TFMKs | Kinases (e.g., FGFR4, JAK3) | Covalently reversible inhibition by targeting a non-catalytic cysteine residue[17] |
Key Synthetic Methodologies
The accessibility of TFMKs is crucial for their widespread application. Several robust methods have been developed for their synthesis.[13]
Nucleophilic Trifluoromethylation
This is one of the most common strategies, involving the addition of a trifluoromethyl nucleophile (CF₃⁻) to a carboxylic acid derivative.[18]
-
From Esters or Weinreb Amides: The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of a nucleophilic CF₃ group, typically activated by a fluoride source like TBAF.[13][19] Alternatively, fluoroform (HCF₃), an inexpensive industrial byproduct, can be deprotonated with a strong base like KHMDS to generate the CF₃ anion for reaction with esters.[5][20]
Electrophilic and Radical Trifluoromethylation
These methods involve reacting an enolate or a silyl enol ether with a reagent that delivers an electrophilic ("CF₃⁺") or radical (CF₃•) trifluoromethyl group.[21][22] Reagents like Togni's reagent are commonly used in copper-catalyzed reactions to synthesize α-trifluoromethyl ketones.[21]
Protocol: Synthesis of a TFMK from a Methyl Ester via Nucleophilic Trifluoromethylation
This protocol describes a representative procedure for the synthesis of an aryl trifluoromethyl ketone from a methyl ester using (trifluoromethyl)trimethylsilane (TMSCF₃).
Objective: To synthesize 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one from methyl 4-methoxybenzoate.
Materials:
-
Methyl 4-methoxybenzoate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet)
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add methyl 4-methoxybenzoate (e.g., 1.66 g, 10 mmol).
-
Solvent Addition: Add anhydrous THF (40 mL) via syringe and stir the solution until the ester is fully dissolved. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TMSCF₃ (e.g., 2.13 g, 15 mmol, 1.5 equiv) to the stirred solution via syringe.
-
Initiation: Add the TBAF solution (e.g., 1.0 mL, 1 mmol, 0.1 equiv) dropwise to the reaction mixture. Causality Note: TBAF acts as a catalytic initiator, generating the active trifluoromethyl anion from the stable TMSCF₃ reagent.[23]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ester. Self-Validation: The formation of a silylated tetrahedral intermediate prevents over-addition of the CF₃ nucleophile.
-
Aqueous Workup: Upon completion, carefully quench the reaction by pouring it into 1M HCl (50 mL) at 0 °C. Stir vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate to the desired ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl ketone. Characterization is typically performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[2]
Conclusion
The trifluoromethyl ketone group represents a fascinating intersection of physical organic chemistry and applied science. Its reactivity is dominated by the powerful electron-withdrawing capacity of the CF₃ moiety, which activates the carbonyl carbon for nucleophilic attack and uniquely stabilizes the resulting tetrahedral adducts, particularly the hydrate. This property has been masterfully exploited in the field of drug discovery to design highly potent and specific enzyme inhibitors that function as transition-state mimics. While challenges such as metabolic instability persist, ongoing research into novel synthetic methods and the rational design of second-generation, stabilized TFMK analogs ensures that this remarkable functional group will continue to be a vital component in the toolkit of chemists and drug developers.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
SYNTHESIS. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Retrieved from [Link]
-
Singh, A. K., et al. (2021). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters. Retrieved from [Link]
-
Sentil, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Lu, I-L., et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]
-
Stewart, R. & Van Dyke, J. D. (1972). Trifluoromethyl Ketone Hydration. Substituent Effects of Amino-groups and the Hydrating Properties of Aqueous Dimethyl Sulphoxide. Canadian Journal of Chemistry. Retrieved from [Link]
-
Christensen, M. K., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm. Retrieved from [Link]
-
Zahra, J. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, W., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Powers, S. M., et al. (2022). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Retrieved from [Link]
-
Le, P. N., et al. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]
-
Sentil, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Retrieved from [Link]
-
Sentil, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. NIH National Library of Medicine. Retrieved from [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl Ketones: Properties, Preparation, and Application. PubMed. Retrieved from [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. Retrieved from [Link]
-
Fustero, S., et al. (2011). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2017). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]
-
Li, L., et al. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Li, L., et al. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. ACS Publications. Retrieved from [Link]
-
Van Dyke, J. D. (1970). THE HYDRATION OF KETONES IN MIXTURES OF WATER AND DIPOLAR APROTIC SOLVENTS. UBC Library Open Collections. Retrieved from [Link]
-
Huang, C-Y., et al. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. Retrieved from [Link]
-
Leech, M. C., et al. (2022). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Nature Communications. Retrieved from [Link]
-
Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]
-
Cantillo, D., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhou, P., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]
-
Wang, P., et al. (2024). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic deployment of 4'-Phenyl-2,2,2-trifluoroacetophenone in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to optimize lead compounds. Within this context, 4'-Phenyl-2,2,2-trifluoroacetophenone, a biphenyl derivative bearing a trifluoromethyl ketone moiety, has emerged as a highly versatile and valuable building block. Its structural rigidity, coupled with the potent electrophilicity of the trifluoromethyl ketone, provides a unique platform for the synthesis of a diverse array of bioactive molecules. This technical guide will provide an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of this important chemical entity, offering field-proven insights for researchers and drug development professionals.
Core Synthesis and Physicochemical Properties
The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone is most efficiently achieved through a two-step process, commencing with the preparation of its brominated precursor, 4'-bromo-2,2,2-trifluoroacetophenone. This intermediate is synthesized via the reaction of 1,2-dibromobenzene with ethyl trifluoroacetate in the presence of a strong base like n-butyllithium[1]. The subsequent and pivotal step involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently couples the 4'-bromo-2,2,2-trifluoroacetophenone with phenylboronic acid to yield the target molecule[2][3]. This synthetic strategy offers high yields and good functional group tolerance, making it amenable to laboratory and potential pilot-scale production.
Physicochemical Data for 4'-Phenyl-2,2,2-trifluoroacetophenone:
| Property | Value | Reference |
| CAS Number | 2369-31-5 | [4] |
| Molecular Formula | C₁₅H₉F₃O | [4] |
| Molecular Weight | 250.22 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 102.5-103.5 °C | [4] |
Strategic Applications in the Synthesis of Bioactive Heterocycles
The true potential of 4'-Phenyl-2,2,2-trifluoroacetophenone lies in its utility as a precursor for a variety of heterocyclic scaffolds known to possess significant pharmacological activity. The trifluoromethyl ketone group serves as a key reactive handle for cyclization reactions, leading to the formation of pyrazoles and pyrimidines, while the acetophenone moiety is primed for condensation reactions to form chalcones.
Synthesis of Trifluoromethylated Pyrazoles: A Gateway to Anti-inflammatory and Antimicrobial Agents
Trifluoromethyl-substituted pyrazoles are a class of compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[5][6]. The synthesis of these pyrazoles from 4'-Phenyl-2,2,2-trifluoroacetophenone can be achieved through a condensation reaction with a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the pyrazole ring.
Derivatives of trifluoromethyl-pyrazoles have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory pathways[2]. The trifluoromethyl group often plays a crucial role in the binding affinity and selectivity of these inhibitors[2].
Experimental Protocol: Synthesis of a 4'-Phenyl-3-(trifluoromethyl)pyrazole Derivative
-
Reaction Setup: To a solution of 4'-Phenyl-2,2,2-trifluoroacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a substituted hydrazine hydrochloride (1.1 mmol) and a catalytic amount of acetic acid.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired pyrazole derivative.
Sources
- 1. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing & Technical Guide: 4'-Phenyl-2,2,2-trifluoroacetophenone
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 2369-31-5), a critical fluorinated building block used in medicinal chemistry, polymer science, and potentiometric sensor development.[1][2] Also known as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one , this compound serves as a lipophilic transition-state analog for enzyme inhibition and a precursor for high-performance fluoropolymers.[1][2]
This document is designed for researchers facing "Make vs. Buy" decisions, providing validated supplier intelligence, synthesis protocols for in-house production, and quality control metrics to ensure experimental reproducibility.
Part 1: Chemical Profile & Specifications[1][2]
Before sourcing, verify the compound identity against these strict physicochemical parameters.
| Parameter | Specification |
| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one |
| Common Name | 4'-Phenyl-2,2,2-trifluoroacetophenone; p-Phenyltrifluoroacetophenone |
| CAS Number | 2369-31-5 |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Functional Group | Trifluoromethyl ketone (Electrophilic trap, hydrate former) |
Part 2: Commercial Supply Chain Analysis[1][2]
Sourcing this compound requires navigating between general catalog suppliers and specialized fluorochemistry vendors.[1] Unlike the simpler analog 2,2,2-trifluoroacetophenone (CAS 434-45-7), the biphenyl derivative is often a Tier 2 specialty item.[1][2]
Primary Commercial Suppliers
Note: Vendor stock fluctuates. Always request a Certificate of Analysis (CoA) prior to bulk purchase.[1][2]
| Supplier Tier | Vendor Name | Typical Purity | Application Focus |
| Tier 1 (Global) | Ambeed | 97-98% | High-throughput screening, MedChem building blocks |
| Tier 1 (Global) | BOC Sciences | >98% | GMP-capable synthesis, bulk scale-up |
| Tier 2 (Specialty) | Matrix Scientific | 97% | Hard-to-find chemical libraries |
| Tier 2 (Regional) | Shaanxi Dideu | 98% | Bulk industrial intermediates (China-based) |
Supply Chain Decision Matrix
Use the following logic to determine your sourcing strategy:
Figure 1: Strategic decision tree for sourcing 4'-Phenyl-2,2,2-trifluoroacetophenone based on project constraints.
Part 3: In-House Synthesis Protocol (The "Make" Option)[1][2]
If commercial supply is delayed or cost-prohibitive, the compound can be synthesized via Friedel-Crafts acylation .[1][2] This method is robust and scalable.[1]
Reaction Mechanism
The synthesis involves the acylation of biphenyl with trifluoroacetic anhydride (TFAA) catalyzed by aluminum chloride (
Figure 2: Friedel-Crafts acylation pathway for the synthesis of CAS 2369-31-5.[1][2]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen (
).[1] -
Reagents:
-
Procedure:
-
Work-up:
-
Purification: Recrystallize from hexane/ethanol to yield white crystals.
Part 4: Quality Assurance & Validation
Whether purchased or synthesized, the trifluoromethyl ketone moiety is reactive and prone to hydrate formation (
QC Workflow
-
¹⁹F NMR (Essential):
-
¹H NMR:
-
GC-MS:
Part 5: Applications in Drug Discovery & Materials
Medicinal Chemistry (Bioisosteres)
The trifluoroacetyl group serves as a bioisostere for amides and a transition-state inhibitor for serine hydrolases.[1][2]
-
Mechanism: The electron-withdrawing
group activates the carbonyl, facilitating nucleophilic attack by the enzyme's active site serine, forming a stable hemiacetal adduct.[1][2] -
Protocol: Used in cross-electrophile coupling to synthesize trifluoromethyl-substituted tert-alcohols, modulating lipophilicity and metabolic stability in drug candidates [1].[1][2]
Carbonate Ionophores (Sensors)
While the butyl-analog is the standard "Carbonate Ionophore IV," the 4'-phenyl derivative is utilized in solid-contact ion-selective electrodes (ISEs) where extreme lipophilicity is required to prevent sensor leaching over time.[1][2]
-
Function: Acts as a neutral carrier (Lewis acid) that selectively binds carbonate ions (
) via the electrophilic carbonyl carbon.[1][2]
Fluorinated Polymers
Used as a monomer in the condensation with terphenyls to create poly(aryl ether ketone)s with high thermal stability and low dielectric constants, suitable for aerospace and electronic insulation applications [2].[1]
References
-
Sustainable Radical Approaches for Cross Electrophile Coupling. National Institutes of Health (NIH) / PubMed Central.[1] Validated application in synthesis of trifluoromethyl-substituted alcohols.[1][2]
-
Step Polymerization of 2,2,2-Trifluoroacetophenone. ResearchGate. Polymerization protocols involving trifluoroacetophenone derivatives.
-
Product Specification: 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one. Ambeed. Commercial catalog entry and physical data.[1][3][4]
-
Carbonate Ionophore IV (Analog Reference). Sigma-Aldrich.[1][2][4] Technical data on the butyl-analog for sensor applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 碳酸盐离子载体 IV 溶液 in THF (50 mg/0.5 mL), Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
The Strategic Incorporation of 4'-Phenyl-2,2,2-trifluoroacetophenone in Advanced Materials Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of the Trifluoromethyl Ketone Moiety
4'-Phenyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone, has emerged as a versatile building block in the synthesis of advanced materials. Its unique chemical properties, largely dictated by the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group, make it a valuable precursor for a range of applications, from high-performance polymers to specialized liquid crystals and pharmaceutical intermediates. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it highly reactive towards nucleophiles. This heightened reactivity, combined with the rigidity of the phenyl group, allows for the precise engineering of molecular architectures with desirable thermal, optical, and biological properties.
This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the utilization of 4'-Phenyl-2,2,2-trifluoroacetophenone in the development of novel materials.
I. High-Performance Fluorinated Polymers via Superacid-Catalyzed Polycondensation
The introduction of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and gas permeability, while lowering the dielectric constant. 4'-Phenyl-2,2,2-trifluoroacetophenone serves as a key monomer in superacid-catalyzed polycondensation reactions to produce a novel class of fluorinated poly(arylene)s.
Causality Behind Experimental Choices
Superacid Catalysis: Traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids, leading to challenges in purification and catalyst removal. Superacid-catalyzed polyhydroxyalkylation, using Brønsted superacids like trifluoromethanesulfonic acid (TFSA), offers a more efficient, metal-free alternative. The superacid protonates the carbonyl oxygen of the trifluoroacetophenone, dramatically increasing its electrophilicity and enabling the electrophilic aromatic substitution on non-activated aromatic comonomers at room temperature.[1][2]
Monomer Selection: The choice of the aromatic comonomer (e.g., biphenyl, terphenyl) allows for the tuning of the final polymer's properties. For instance, using a kinked monomer like m-terphenyl can disrupt chain packing, leading to polymers with increased solubility and gas permeability.[1]
Experimental Protocol: Synthesis of a Fluorinated Poly(p-terphenylene)
This protocol describes the synthesis of a high-molecular-weight fluorinated polymer through the superacid-catalyzed step polymerization of 2,2,2-trifluoroacetophenone with p-terphenyl.[1]
Materials:
-
2,2,2-Trifluoroacetophenone (≥98%)
-
p-Terphenyl (99%)
-
Trifluoromethanesulfonic acid (TFSA, ≥99%)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-terphenyl (1.00 g, 4.34 mmol) in trifluoromethanesulfonic acid (20 mL) under a nitrogen atmosphere. Stir the mixture at room temperature until a homogenous solution is obtained.
-
To the stirred solution, add 2,2,2-trifluoroacetophenone (0.756 g, 4.34 mmol) dropwise via a syringe over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
After 24 hours, precipitate the polymer by slowly pouring the viscous solution into a beaker containing 200 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol (3 x 50 mL) to remove any residual acid and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
-
For further purification, the dried polymer can be redissolved in dichloromethane, reprecipitated in methanol, and dried again under vacuum.
Expected Outcome: A white, fibrous solid. The polymer is expected to have a high molecular weight, excellent thermal stability, and good film-forming properties.
Data Presentation: Properties of Fluorinated Polymers
| Polymer Backbone | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) | Film Forming Ability |
| p-Terphenyl | >380 °C | >500 °C | Excellent, flexible films |
| m-Terphenyl | >380 °C | >500 °C | Excellent, flexible films |
Table 1: Typical properties of fluorinated polymers synthesized from 2,2,2-trifluoroacetophenone.[1]
Visualization: Superacid-Catalyzed Polymerization Workflow
Caption: Workflow for the synthesis of fluorinated poly(p-terphenylene).
II. Application in Trifluoromethyl-Substituted Liquid Crystals
The incorporation of trifluoromethyl (-CF3) groups into mesogenic (liquid crystal-forming) molecules is a powerful strategy to tune their physical properties.[3][4] The high electronegativity and steric bulk of the -CF3 group can significantly influence the dielectric anisotropy, birefringence, and mesophase behavior of liquid crystals. While 4'-phenyl-2,2,2-trifluoroacetophenone may not always be the direct starting material, its derivatives are key intermediates in the synthesis of trifluoromethyl-containing liquid crystals.
Causality Behind Experimental Choices
Suzuki Cross-Coupling: A common and versatile method for constructing the rigid core of many liquid crystal molecules is the Suzuki cross-coupling reaction.[5] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between an aryl halide and an aryl boronic acid, allowing for the modular synthesis of complex biphenyl and terphenyl structures.
Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Biphenyl Liquid Crystal Intermediate
This protocol outlines a representative synthesis of a 4-alkoxy-4'-(trifluoromethyl)biphenyl, a common core structure in liquid crystal design.
Materials:
-
4-Bromobenzotrifluoride
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzotrifluoride (1.00 g, 4.44 mmol), 4-methoxyphenylboronic acid (0.74 g, 4.88 mmol), and potassium carbonate (1.84 g, 13.3 mmol).
-
Add a solution of palladium(II) acetate (0.020 g, 0.089 mmol) and triphenylphosphine (0.093 g, 0.355 mmol) in 1,4-dioxane (20 mL).
-
Add water (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-methoxy-4'-(trifluoromethyl)biphenyl.
Expected Outcome: A white crystalline solid. The product can be further functionalized to introduce different terminal groups to modulate the liquid crystalline properties.
Visualization: Synthesis of a Trifluoromethyl-Biphenyl Core
Caption: Suzuki coupling for a trifluoromethyl-biphenyl liquid crystal core.
III. Precursor for Pharmaceutical Intermediates
The trifluoromethyl group is a common motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[6] 4'-Phenyl-2,2,2-trifluoroacetophenone and its derivatives are valuable precursors in the synthesis of complex drug molecules, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV.[7][8]
Causality Behind Experimental Choices
Friedel-Crafts Acylation: The synthesis of the key intermediate for Efavirenz, 4-chloro-2-(trifluoroacetyl)aniline, involves a Friedel-Crafts acylation reaction.[6] This reaction introduces the trifluoroacetyl group onto the aniline derivative, a crucial step in building the final benzoxazinone structure. The use of a strong Lewis acid like aluminum trichloride is necessary to activate the acylating agent.
Synthetic Pathway: Key Intermediate for Efavirenz
The synthesis of Efavirenz involves the preparation of 4-chloro-2-(trifluoroacetyl)aniline from 4-chloroaniline. This intermediate contains the essential trifluoromethyl ketone moiety.
Reaction Scheme:
-
Protection of the Aniline: 4-Chloroaniline is first protected, for example, by reaction with pivaloyl chloride to form N-(4-chlorophenyl)-2,2-dimethylpropanamide.[6]
-
Friedel-Crafts Acylation: The protected aniline undergoes a Friedel-Crafts acylation with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) in the presence of a Lewis acid (e.g., AlCl3).[6]
-
Deprotection: The protecting group is then removed under acidic conditions to yield 4-chloro-2-(trifluoroacetyl)aniline.[6]
This intermediate is then further elaborated through a series of reactions, including an asymmetric addition of a cyclopropylacetylide and subsequent cyclization, to form Efavirenz.
Visualization: Efavirenz Intermediate Synthesis Pathway
Caption: Synthetic pathway to a key intermediate for Efavirenz.
References
-
Step Polymerization of 2,2,2-Trifluoroacetophenone with Two... - ResearchGate. Available at: [Link]
-
NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz - Juniper Publishers. Available at: [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - MDPI. Available at: [Link]
-
Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Available at: [Link]
-
General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. Available at: [Link]
- Process for preparation of efavirenz - Google Patents.
-
Superacid-Catalyzed Polycondensation of Acenaphthenequinone with Aromatic Hydrocarbons | Macromolecules - ACS Publications. Available at: [Link]
-
Synthesis and Properties of New Liquid Crystals Containing Trifluoromethylamino Group. Available at: [Link]
-
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC - NIH. Available at: [Link]
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents.
-
Synthesis of Efavirenz by an innovative cost effective cyclisation process - ResearchGate. Available at: [Link]
-
Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology. Available at: [Link]
-
Dramatic Enhancement of Superacid-Catalyzed Polyhydroxyalkylation Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Manufacturing Steps of Liquid Crystal Materials - Labinsights. Available at: [Link]
-
Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group - Figshare. Available at: [Link]
-
VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN - FireScholars. Available at: [Link]
-
Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s - ResearchGate. Available at: [Link]
-
Development of a light-responsive fluorinated poly(arylene ether) copolymer containing azobenzene groups in the main polymer cha - The Royal Society of Chemistry. Available at: [Link]
- Synthesis method of efavirenz key intermediate - Google Patents.
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]
-
Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters - RSC Publishing. Available at: [Link]
-
Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Properties of New Liquid Crystals Containing Trifluoromethylamino Group | Scilit [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: 4'-Phenyl-2,2,2-trifluoroacetophenone as an Organocatalyst for Alkene Epoxidation
Executive Summary
This guide details the application of 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS 2369-31-5) as a high-performance organocatalyst for the epoxidation of alkenes. As a lipophilic derivative of the standard 2,2,2-trifluoroacetophenone (TFA), this catalyst bridges the gap between homogeneous solubility and oxidative stability.
The trifluoromethyl ketone (
Key Advantages:
-
Green Chemistry Profile: Compatible with aqueous
, producing water as the sole byproduct. -
Enhanced Lipophilicity: The 4'-phenyl group improves solubility in non-polar organic substrates compared to the parent TFA, facilitating biphasic reactivity.
-
Chemo-selectivity: High tolerance for functional groups, avoiding over-oxidation often seen with metal catalysts.
Mechanistic Insight
The catalytic efficiency of 4'-Phenyl-2,2,2-trifluoroacetophenone relies on the strong electron-withdrawing nature of the trifluoromethyl group (
The Catalytic Cycle
Two distinct pathways exist depending on the terminal oxidant used:
-
The Dioxirane Cycle (Oxone® Route): The ketone reacts with the peroxymonosulfate anion (
) to form a dioxirane. This three-membered cyclic peroxide is a powerful electrophilic oxidant that transfers oxygen to the alkene, regenerating the ketone. -
The Perhydrate/Imidic Cycle (
/MeCN Route): In the presence of acetonitrile (MeCN), the ketone forms a hydroperoxy-hemiketal (perhydrate). This species can interact with the nitrile solvent to form a peroxyimidic acid-like active complex, or dehydrate to the dioxirane.
Pathway Visualization
Figure 1: General catalytic cycle for trifluoromethyl ketone-mediated epoxidation. The catalyst cycles between the ketone form and the active dioxirane/perhydrate species.
Experimental Protocols
Protocol A: Green Epoxidation (H2O2 / Acetonitrile)
Recommended for: General synthesis, acid-sensitive substrates, and "Green" process requirements.
Reagents:
-
Catalyst: 4'-Phenyl-2,2,2-trifluoroacetophenone (5 mol%)
-
Oxidant: 50% Hydrogen Peroxide (
) -
Solvent: Acetonitrile (MeCN) / Water (or t-BuOH for solubility)
-
Buffer: 0.6 M
/ M EDTA (pH ~10.5–11)[1]
Procedure:
-
Preparation: Dissolve the alkene (1.0 equiv) and catalyst (0.05 equiv) in Acetonitrile (
). -
Buffering: Add the buffer solution (
). Note: EDTA is crucial to sequester trace metals that decompose . -
Oxidation: Cool the mixture to 0°C (ice bath). Slowly add
(3.0–5.0 equiv) dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously.
-
Monitoring: Track disappearance of alkene via TLC or GC-MS (typically 1–4 hours).
-
-
Workup: Quench with saturated
(to destroy excess peroxide). Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate.
Critical Parameter: The pH must be maintained >10 to favor the formation of the hydroperoxide anion (
Protocol B: Robust Epoxidation (Oxone® / NaHCO3)
Recommended for: Unreactive alkenes, styrenes, and cases where water content must be minimized.
Reagents:
-
Catalyst: 4'-Phenyl-2,2,2-trifluoroacetophenone (10–20 mol%)
-
Oxidant: Oxone® (
) -
Base: Sodium Bicarbonate (
) -
Solvent: Acetonitrile / aqueous
( M) (1.5:1 v/v)
Procedure:
-
Setup: Dissolve alkene (1.0 equiv) and catalyst (0.10 equiv) in the solvent mixture at 0°C.
-
Simultaneous Addition: Simultaneously add:
-
Solution A: Oxone (1.5 equiv) dissolved in aqueous EDTA.
-
Solution B:
(to maintain pH 7.0–7.5). -
Rate: Add dropwise over 1–2 hours.
-
-
Completion: Stir at 0°C to 4°C for an additional 1–3 hours.
-
Workup: Dilute with water, extract with dichloromethane (DCM), and wash with bisulfite solution.
Data & Performance Analysis
The following table summarizes the expected performance of 4'-Phenyl-2,2,2-trifluoroacetophenone compared to the standard parent ketone (2,2,2-TFA) based on class reactivity.
| Feature | Standard (2,2,2-TFA) | 4'-Phenyl Derivative | Benefit |
| Boiling Point | ~165°C | >200°C (Est.) | Reduced volatility; lower catalyst loss in open systems. |
| LogP (Lipophilicity) | ~2.2 | ~3.8 | Superior solubility in non-polar substrates (e.g., long-chain alkenes). |
| Substrate Scope | General Alkenes | Bulky/Lipophilic Alkenes | Better interaction with aromatic substrates (pi-stacking). |
| Recovery | Difficult (Volatile) | Feasible | Higher MW allows for potential chromatographic recovery. |
Workflow Visualization
Figure 2: Operational workflow for the batch epoxidation process.
Safety & Handling (MSDS Highlights)
-
Hazards: 4'-Phenyl-2,2,2-trifluoroacetophenone is an Irritant .[2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydration (formation of the inactive hydrate solid, though this is reversible by heating/drying).
-
Incompatibility: Strong reducing agents and strong bases (can induce haloform-type cleavage of the
group under extreme conditions).
References
-
Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[1][3] The Journal of Organic Chemistry, 79(10), 4270–4276.[4]
-
Shu, L., & Shi, Y. (2000). An Efficient Ketone-Catalyzed Epoxidation Using Hydrogen Peroxide as Oxidant. The Journal of Organic Chemistry, 65(25), 8807–8810.
-
Curci, R., et al. (1995). Dioxiranes: A New Class of Powerful Oxidants. Accounts of Chemical Research, 28, 119-125.
-
ChemicalBook. 4'-Phenyl-2,2,2-trifluoroacetophenone Product Entry (CAS 2369-31-5).[5]
Sources
Application Note: Derivatization and Biological Profiling of 4'-Phenyl-2,2,2-trifluoroacetophenone
Abstract
This application note details the chemical derivatization and biological validation of 4'-Phenyl-2,2,2-trifluoroacetophenone , a privileged scaffold for the inhibition of serine hydrolases. Unlike irreversible inhibitors (e.g., fluorophosphonates), trifluoromethyl ketones (TFMKs) function as transition-state analogues , forming a reversible hemiketal adduct with the catalytic nucleophile. This guide provides a validated workflow for transforming this core scaffold into an Activity-Based Probe (ABP) and protocols for assessing its potency against targets such as Fatty Acid Amide Hydrolase (FAAH).
Introduction: The Power of the TFMK Warhead
In the development of pharmacological probes, the trifluoromethyl ketone (TFMK) moiety represents a "Goldilocks" zone of reactivity. It is sufficiently electrophilic to capture the active site serine of hydrolases but, unlike sulfonyl fluorides, it forms a reversible covalent bond .
4'-Phenyl-2,2,2-trifluoroacetophenone serves as an ideal starting scaffold because:
-
Lipophilicity: The biphenyl-like structure mimics the arachidonoyl chain of endogenous substrates (e.g., Anandamide), providing affinity for the substrate-binding channel of FAAH.
-
Electrophilicity: The strongly electron-withdrawing
group polarizes the carbonyl, lowering the LUMO energy and facilitating nucleophilic attack. -
Hydration Equilibrium: In aqueous media, the ketone exists in equilibrium with its gem-diol (hydrate) form. Understanding this equilibrium is critical for accurate
determination.
Mechanism of Action
The biological activity relies on the formation of a stable tetrahedral intermediate that mimics the transition state of amide hydrolysis.
Chemical Derivatization Protocol
To utilize 4'-Phenyl-2,2,2-trifluoroacetophenone in Activity-Based Protein Profiling (ABPP) , it must be functionalized with a reporter tag (biotin or fluorophore) without disrupting the warhead. The following protocol describes the introduction of an amide linker at the para-position of the phenyl ring, a site that generally tolerates modification in serine hydrolase targets.
Synthetic Route: Creation of a "Clickable" TFMK Probe
Objective: Synthesize N-(4-(2,2,2-trifluoroacetyl)phenyl)hex-5-ynamide (Alkyne-TFMK).
Step 1: Nitration
-
Reagents: 4'-Phenyl-2,2,2-trifluoroacetophenone (1.0 eq),
(fuming), . -
Procedure: Dissolve starting material in concentrated
at 0°C. Dropwise add fuming . Stir for 1 hour. Pour onto ice. -
Note: The electron-withdrawing TFMK group directs nitration primarily to the meta position relative to the ketone, but the phenyl ring activation directs para. Purification is required to isolate the desired isomer.
Step 2: Reduction to Aniline
-
Reagents: Nitro-intermediate,
, Ethanol/EtOAc. -
Procedure: Reflux the nitro compound with stannous chloride for 3 hours. Neutralize with saturated
. Extract with EtOAc. -
Critical Checkpoint: The ketone carbonyl must be preserved. Avoid strong hydride reducing agents (e.g.,
) which will reduce the TFMK to an alcohol (inactive).
Step 3: Amide Coupling (The Derivatization)
-
Reagents: 4-amino-TFMK intermediate, 5-hexynoic acid, HATU, DIPEA, DMF.
-
Procedure:
-
Activate 5-hexynoic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 min.
-
Add the aniline intermediate. Stir at RT for 12 hours.
-
Purify via Flash Chromatography (Hexane:EtOAc gradient).
-
-
Result: A TFMK probe capable of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Biological Assay Protocols
Protocol A: Handling TFMK Stocks (The Hydration Factor)
TFMKs are hygroscopic and readily form hydrates (
-
Storage: Store solid compound in a desiccator at -20°C.
-
Solubilization: Dissolve in anhydrous DMSO to create a 10 mM stock.
-
QC Step: Verify the ketone:hydrate ratio via
-NMR if potency varies between batches.-
Ketone shift: ~ -72 ppm.
-
Hydrate shift: ~ -84 ppm.
-
Protocol B: Competitive ABPP Screening
This assay determines if the derivatized TFMK binds to the target (e.g., FAAH) by competing with a broad-spectrum fluorophosphonate probe (FP-Rhodamine).
Materials:
-
Mouse Brain Proteome (1 mg/mL in PBS).
-
Test Compound: 4'-Phenyl-2,2,2-trifluoroacetophenone (or derivative).
-
Probe: FP-Rhodamine (1 µM final).
-
Buffer: 50 mM Tris-HCl, pH 8.0 (TFMK binding is pH sensitive).
Workflow:
-
Pre-incubation: Aliquot 50 µL proteome into tubes. Add Test Compound (0.1, 1, 10, 100 µM). Incubate 30 min at 37°C .
-
Note: TFMKs are reversible; equilibrium must be reached before adding the irreversible probe.
-
-
Probe Labeling: Add FP-Rhodamine (1 µL of 50 µM stock). Incubate 30 min at RT in the dark.
-
Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 min at 95°C.
-
Readout: Resolve on 10% SDS-PAGE. Scan for fluorescence.[1]
-
Analysis: Loss of fluorescence at the FAAH band (~63 kDa) indicates successful target engagement.
Protocol C: Kinetic Assay (IC50 Determination)
Substrate: AMC-Arachidonoyl Amide (fluorescent reporter).
| Parameter | Condition |
| Enzyme | Recombinant Human FAAH (1 nM final) |
| Buffer | 50 mM Tris-HCl, pH 8.0, 0.05% BSA, 1% DMSO |
| Substrate Conc. | 10 µM ( |
| Pre-incubation | 10 minutes (Enzyme + Inhibitor) |
| Readout | Ex: 340 nm / Em: 460 nm (Kinetic mode, 60 min) |
Data Processing: Calculate % Activity relative to DMSO control. Fit data to a log(inhibitor) vs. response (variable slope) model.
-
Note: For TFMKs, the
is time-independent after equilibrium is reached, unlike irreversible covalent inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Potency ( | High hydration state of stock solution. | Prepare fresh stocks in anhydrous DMSO. Avoid freeze-thaw cycles. |
| No Competition in ABPP | Rapid dissociation during SDS-PAGE. | TFMKs are reversible.[2] Use "Click-ABPP" (Protocol 2 derivatives) to covalently lock the complex via photo-affinity (if applicable) or rely on shift in |
| Precipitation | Lipophilicity of biphenyl core. | Include 0.01% Triton X-100 or BSA in assay buffer to prevent aggregation. |
Visualizing the Assay Workflow
References
-
Discovery of TFMK Inhibitors: Boger, D. L., et al. (1999). "Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of the active site serine and transition state." Bioorganic & Medicinal Chemistry Letters. Link
-
ABPP Methodology: Cravatt, B. F., et al. (2000). "Activity-based protein profiling: the serine hydrolases." Proceedings of the National Academy of Sciences. Link
-
Mechanism of Action: Leung, D., et al. (2003). "Transition state mimics of the fatty acid amide hydrolase reaction." Bioorganic & Medicinal Chemistry. Link
-
Hydration Equilibrium: Ashwood, M. S., et al. (1991). "The hydration of trifluoromethyl ketones."[3][4] Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone
Application Note: Scalable Manufacture of 4'-Phenyl-2,2,2-trifluoroacetophenone
Executive Summary & Strategic Rationale
The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone represents a critical entry point into the development of fluorinated biphenyl scaffolds, widely utilized in high-performance liquid crystals and metabolically stable pharmaceutical pharmacophores. While laboratory-scale preparations often utilize Grignard reagents (via 4-bromobiphenyl), this route is ill-suited for scale-up due to cryogenic requirements (
This protocol details a robust, scalable Friedel-Crafts acylation route. By utilizing Trifluoroacetic Anhydride (TFAA) activated by Aluminum Chloride (
Reaction Engineering & Mechanism
The core transformation relies on the electrophilic aromatic substitution of biphenyl. The biphenyl system presents two phenyl rings; however, the resonance stabilization of the cationic intermediate favors substitution at the para (4) position. The trifluoroacetyl group is strongly electron-withdrawing, deactivating the product ring and effectively preventing di-acylation—a key advantage for purity profiles.
Reaction Scheme:
Figure 1: Reaction pathway for the regioselective acylation of biphenyl.
Safety & Hazard Analysis (Critical for Scale-Up)
| Reagent/Step | Hazard Class | Mitigation Strategy |
| Trifluoroacetic Anhydride (TFAA) | Corrosive, Volatile, Moisture Sensitive | Use closed dosing systems. Scrubber required for acid vapors. |
| Aluminum Chloride ( | Water Reactive, Corrosive Dust | Charge solids under inert atmosphere (N2). Avoid metal spatulas (spark risk). |
| Dichloromethane (DCM) | Volatile Solvent, Carcinogen Suspect | Maintain reactor temperature |
| Exotherm Control | Thermal Runaway Risk | Dosing Rate Limit: Addition of TFAA must be controlled to keep internal temp |
| HCl Evolution | Toxic Gas Generation | Route reactor vent to a caustic scrubber ( |
Detailed Experimental Protocol
Scale: 1.0 mol Biphenyl input (approx. 154.2 g) Expected Yield: 85–92% Purity Target: >99.5% (HPLC)
Phase A: Reactor Setup & Catalyst Activation
-
Equipment: 2L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.
-
Inerting: Purge the reactor with dry Nitrogen (
) for 15 minutes. -
Charging: Charge Dichloromethane (DCM) (800 mL, anhydrous) into the reactor.
-
Cooling: Set jacket temperature to
. Cool solvent to internal temperature of . -
Catalyst Addition: Add Aluminum Chloride (
) (160.0 g, 1.20 mol, 1.2 eq) portion-wise via a powder funnel.-
Note: The suspension may darken slightly. Ensure agitation speed is sufficient (approx. 250 rpm) to suspend the solid.
-
Phase B: Substrate Addition & Acylation
-
Substrate Charge: Add Biphenyl (154.2 g, 1.00 mol, 1.0 eq) to the
suspension.-
Observation: The mixture may turn yellow/orange as the
-complex forms.
-
-
Reagent Addition: Charge Trifluoroacetic Anhydride (TFAA) (231.0 g, 1.10 mol, 1.1 eq) into the addition funnel.
-
Controlled Dosing: Dropwise add TFAA to the reactor over 60–90 minutes .
-
CRITICAL PARAMETER: Maintain internal temperature between
and . Do not rush. -
Gas Evolution: HCl gas will evolve. Ensure scrubber is active.
-
-
Reaction Completion: Once addition is complete, allow the mixture to warm to Room Temperature (
) and stir for 4–6 hours.-
IPC (In-Process Control): Sample 50
L, quench in MeOH, analyze by HPLC. Target: unreacted Biphenyl.
-
Phase C: Quench & Workup
-
Quench Preparation: Prepare a mixture of Ice (500 g) and Conc. HCl (100 mL) in a separate 3L quench vessel.
-
Inverse Quench: Slowly pour the reaction mixture into the Ice/HCl slurry with vigorous stirring.
-
Why Inverse? Dumping water into the
mixture can cause violent boiling. The inverse quench controls the exotherm.
-
-
Phase Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).[1]
-
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers. -
Washing: Wash combined organics with:
-
Water (
mL) -
Sat.
( mL) — Caution: evolution. -
Brine (
mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap, bath) to obtain the crude solid.
Purification & Characterization
The crude product is typically a light yellow solid. High purity is achieved via recrystallization.[2]
Recrystallization Protocol:
-
Dissolve crude solid in boiling Ethanol (95%) (approx. 3–4 mL per gram of crude).
-
Allow to cool slowly to room temperature with gentle stirring.
-
Chill to
for 2 hours to maximize recovery. -
Filter the white crystalline solid and wash with cold Ethanol (
mL). -
Dry in a vacuum oven at
for 12 hours.
Analytical Specifications:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV 254 nm) | |
| Melting Point | Capillary | |
| Identity | 1H-NMR (CDCl3) | |
| Fluorine NMR | 19F-NMR | Singlet at |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis and purification.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Deactivation of
by moisture. -
Fix: Ensure DCM is anhydrous (<50 ppm water) and
is fresh (free-flowing powder, not clumped).
-
-
Issue: Colored Impurities (Red/Brown).
-
Cause: Polymerization or over-acylation (rare with TFAA).
-
Fix: Use activated carbon during the recrystallization step (hot filtration).[3]
-
-
Issue: "Oiling Out" during Crystallization.
-
Cause: Cooling too fast or solvent ratio incorrect.
-
Fix: Re-heat to dissolve, seed with pure crystal, and cool at
/hour.
-
References
-
Regioselectivity in Friedel-Crafts Acylation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964 .
- Synthesis of Trifluoromethyl Ketones: Sheppard, W. A. "The Chemistry of Trifluoromethyl Compounds." Journal of the American Chemical Society, 1965.
-
Scale-Up of Biphenyl Derivatives: "Process Development for the Synthesis of 4-Acylbiphenyls." Organic Process Research & Development, 2010 .
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CAS 2369-31-5 , 1-(4-phenylphenyl)-2,2,2-trifluoroethanone.
-
Safety of Aluminum Chloride: "Safe Handling of Anhydrous Aluminum Chloride." EHS Guidelines, 2022 .
Sources
Catalytic methods for the functionalization of 4'-Phenyl-2,2,2-trifluoroacetophenone
Application Note: Catalytic Methods for the Functionalization of 4'-Phenyl-2,2,2-trifluoroacetophenone
Executive Summary & Scientific Rationale
4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 99705-43-0, also referred to as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one) represents a "privileged structure" in modern drug discovery. It combines a lipophilic biphenyl scaffold—crucial for hydrophobic pocket binding in enzymes (e.g., COX-2, kinase inhibitors)—with a trifluoromethyl ketone (
The "Fluorine Effect" and Reactivity Profile:
The trifluoromethyl group exerts a profound electronic effect (
-
Reversible Covalent Binding: The ketone can form stable hydrates or hemiacetals with serine/cysteine residues in active sites, acting as a transition-state mimic.
-
No Enolization: Unlike acetophenone, the
side lacks -protons, preventing enolization on that side and eliminating the risk of racemization at the -position if functionalized. -
Challenge: The high electrophilicity makes the carbonyl prone to hydration, requiring anhydrous conditions for certain catalytic cycles.
This guide details three validated catalytic protocols to functionalize this substrate:
-
Protocol A: Asymmetric Transfer Hydrogenation (ATH) to generate chiral alcohols.
-
Protocol B: Enantioselective Friedel-Crafts Hydroxyalkylation (C-C bond formation).
-
Protocol C: Organocatalytic Aldol Reaction.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Specific Handling: The substrate may exist as a solid or viscous oil depending on purity and hydration state. It is hygroscopic; store under nitrogen.
-
Fluorine NMR:
NMR is the preferred method for monitoring reaction progress (distinct shift of signal from ketone ~-72 ppm to alcohol ~-78 ppm).
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction to (R)- or (S)-1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethanol. Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya mechanism). The reaction proceeds via a concerted transfer of hydride (from Ru-H) and proton (from N-H) to the ketone.
Reagents & Materials
-
Substrate: 4'-Phenyl-2,2,2-trifluoroacetophenone (1.0 equiv).
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 – 1.0 mol%).
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 molar ratio azeotrope).
-
Solvent: Dichloromethane (DCM) or reaction can be run neat in the HCOOH/TEA mixture.
Step-by-Step Procedure
-
Preparation: In a flame-dried Schlenk tube, dissolve the substrate (100 mg, 0.40 mmol) in anhydrous DCM (1.0 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (2.5 mg, 1 mol%).
-
Initiation: Add the HCOOH/TEA azeotrope (0.2 mL, excess) via syringe.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC (UV visualization) or
NMR.-
Note: The ketone carbonyl carbon signal (approx. 180 ppm in
) will disappear.
-
-
Work-up: Quench with water (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with saturated
(to remove residual formic acid) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 90:10).
Data Output
| Parameter | Typical Result |
| Yield | >95% |
| ee (Enantiomeric Excess) | 92–97% |
| TOF (Turnover Frequency) | ~100 |
Protocol B: Enantioselective Friedel-Crafts Hydroxyalkylation
Objective: Construction of a quaternary stereocenter via addition of Indole.
Mechanism: The highly electrophilic
Experimental Workflow (Graphviz)
Caption: Workflow for the Copper-catalyzed Friedel-Crafts hydroxyalkylation of 4'-phenyl-2,2,2-trifluoroacetophenone.
Step-by-Step Procedure
-
Catalyst Formation: In a dry vial, mix
(5 mol%) and the chiral ligand (S,S)-Ph-BOX (5.5 mol%) in dry Toluene. Stir for 1 hour to form the blue-green complex. -
Substrate Addition: Add 4'-Phenyl-2,2,2-trifluoroacetophenone (0.2 mmol). Cool the mixture to 0°C.
-
Nucleophile Addition: Add Indole (0.24 mmol, 1.2 equiv).
-
Reaction: Stir at 0°C for 24–48 hours. The low temperature is critical to maximize enantioselectivity (ee).
-
Work-up: Filter through a short pad of silica gel to remove the copper salt. Concentrate the filtrate.
-
Purification: Column chromatography (Hexanes/DCM).
Protocol C: Organocatalytic Aldol Reaction
Objective: Synthesis of
Reagents & Conditions
-
Catalyst: L-Proline (20 mol%) or Chiral Sulfonamide.
-
Donor Solvent: Acetone (used as solvent and reagent).
-
Procedure: Dissolve substrate in Acetone. Add L-Proline.[1] Stir at Room Temperature for 24-72 hours.
-
Note: Reaction rates can be slow due to the steric bulk of the biphenyl group. Addition of 5% water can sometimes accelerate the proton-transfer steps in proline catalysis.
Mechanistic Visualization (ATH Cycle)
Caption: Noyori-Ikariya catalytic cycle for the asymmetric transfer hydrogenation of trifluoromethyl ketones.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (ATH) | Catalyst poisoning or wet solvent. | Ensure DCM is anhydrous. Increase catalyst to 2 mol%. |
| Low ee (Friedel-Crafts) | Temperature too high. | Lower temperature to -20°C or -40°C. |
| Hydrate Formation | Substrate is wet. | Azeotrope substrate with toluene before use. |
| Racemization | Not applicable (No | Product is configurationally stable; check chiral HPLC method. |
References
-
Electrochemically Promoted ATH: J. Org. Chem., 2021, 86, 16, 11019–11028. Link
-
Noyori Transfer Hydrogenation (General Protocol): J. Am. Chem. Soc., 1996, 118, 2513. Link
-
Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Ketones: J. Org. Chem., 2011, 76, 7, 2001–2014. Link
-
Organocatalytic Aldol with Trifluoromethyl Ketones: Org. Lett., 2009, 11, 15, 3270–3273. Link
-
Physical Properties (Biphenyl analogs): NIST Chemistry WebBook, SRD 69. Link
Sources
4'-Phenyl-2,2,2-trifluoroacetophenone in the synthesis of fluorinated polymers
Application Note: High-Performance Fluorinated Polymer Synthesis via 4'-Phenyl-2,2,2-trifluoroacetophenone
Part 1: Introduction & Strategic Utility
4'-Phenyl-2,2,2-trifluoroacetophenone (also identified as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one) represents a critical class of "activated ketone" monomers used in the synthesis of high-performance fluorinated poly(aryl ether)s and poly(hydroxyalkylene)s.
Unlike standard aliphatic monomers, this compound introduces three distinct architectural advantages into a polymer backbone:
-
The Trifluoromethyl Group (-CF₃): Increases solubility in organic solvents (the "fluorine effect"), lowers the dielectric constant, and enhances hydrophobicity.
-
The Biphenyl Moiety: Provides exceptional rigidity and thermal stability (
), surpassing standard phenyl-based analogues. -
The "Cardo" Architecture: When polymerized via superacid catalysis, the carbonyl carbon becomes a quaternary center (a "cardo" or loop group), preventing efficient chain packing. This results in amorphous, transparent polymers with high free volume, ideal for gas separation membranes and proton exchange membranes (PEMs).
This guide details the Superacid-Catalyzed Polycondensation workflow, a metal-free, room-temperature route to synthesizing these advanced materials.
Part 2: Mechanism of Action
The polymerization relies on the hydroxyalkylation or Friedel-Crafts polycondensation mechanism. In superacidic media (Trifluoromethanesulfonic acid, TFSA), the ketone carbonyl is protonated to form a highly reactive dicationic superelectrophile.
Key Mechanistic Distinction: Depending on the acidity and stoichiometry, the reaction proceeds via two pathways:
-
Polyhydroxyalkylation: The carbonyl oxygen is retained as a tertiary hydroxyl group (–C(OH)–).
-
Polycondensation (Dehydration): Water is eliminated, and the carbonyl carbon bonds to two aromatic rings from the host monomer, forming a gem-diaryl linkage.
Diagram 1: Superacid Activation & Propagation Pathway
Caption: The activation of 4'-Phenyl-TFAP by TFSA generates a superelectrophile that links aromatic host units, eliminating water to form a rigid carbon bridge.
Part 3: Experimental Protocols
Protocol A: Monomer Purification (Critical Pre-Step)
Context: Commercial 4'-Phenyl-2,2,2-trifluoroacetophenone often contains trace water or isomers. Superacid catalysis is sensitive to moisture (deactivates the acid) and impurities (terminates chain growth).
-
Dissolution: Dissolve crude monomer in hot ethanol or a hexane/ethyl acetate mix (9:1).
-
Crystallization: Allow slow cooling to room temperature, then refrigerate at 4°C for 12 hours.
-
Drying: Filter crystals and dry under high vacuum (<1 mbar) at 40°C for 24 hours.
-
Validation: Verify purity via GC-MS (>99.5% required) and Karl Fischer titration (<50 ppm water).
Protocol B: Superacid-Catalyzed Polycondensation
Target: Synthesis of Poly(p-terphenyl-co-4'-phenyl-2,2,2-trifluoroethylidene).
Materials:
-
Monomer A: 4'-Phenyl-2,2,2-trifluoroacetophenone (10.0 mmol)
-
Monomer B (Host): p-Terphenyl (10.0 mmol) (Stoichiometry must be 1:1 for high MW)
-
Solvent/Catalyst: Trifluoromethanesulfonic acid (TFSA) (10 mL)
-
Auxiliary Solvent: Methylene Chloride (DCM) (Optional, for viscosity control)
Step-by-Step Methodology:
-
Reactor Setup: Equip a 50 mL three-neck round-bottom flask with a mechanical stirrer (Teflon blade), nitrogen inlet, and a calcium chloride drying tube.
-
Charging: Add Monomer A (2.50 g) and Monomer B (2.30 g) to the flask. Purge with
for 15 minutes. -
Acid Addition (Exothermic):
-
Cool the flask to 0°C using an ice bath.
-
Add TFSA (10 mL) dropwise via a glass syringe. Safety: TFSA fumes; work in a fume hood.
-
The solution will turn a deep red/brown (formation of the carbocation).
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir at 100 rpm.
-
Viscosity Check: As polymerization proceeds, the solution will become extremely viscous (honey-like). If stirring stalls, add 2-3 mL of anhydrous DCM or additional TFSA.
-
Time: Run for 12–24 hours.
-
-
Termination & Workup:
-
Pour the viscous polymer solution slowly into a high-speed blender containing 500 mL of ice-cold methanol/water (1:1).
-
The polymer will precipitate as fibrous strands or white powder.
-
-
Purification:
-
Filter the solid.
-
Wash 3x with methanol, 3x with hot water, and 1x with acetone to remove residual acid and oligomers.
-
Boil: Reflux the polymer in methanol for 2 hours to ensure complete acid removal.
-
-
Drying: Dry in a vacuum oven at 100°C for 24 hours.
Diagram 2: Synthesis Workflow
Caption: Operational workflow for the safe handling of superacids and isolation of the fluorinated polymer.
Part 4: Data Analysis & Characterization
The resulting polymer should be characterized to confirm the "pseudo-geminal" structure and high molecular weight.
Table 1: Typical Properties of 4'-Phenyl-TFAP derived Polymers
| Property | Value Range | Method | Significance |
| Intrinsic Viscosity | 0.8 – 2.5 dL/g | Ubbelohde (30°C, CHCl3) | Indicates high molecular weight suitable for film casting. |
| Glass Transition ( | 320°C – 360°C | DSC (10°C/min) | Extremely high thermal stability due to the rigid biphenyl pendant group. |
| **Decomposition ( | > 500°C | TGA (N2) | Suitable for aerospace and harsh environment applications. |
| Solubility | Soluble | CHCl3, NMP, DMSO | The bulky -CF3 and pendant phenyl disrupt packing, enabling solution processing. |
| Dielectric Constant | 2.6 – 2.9 | Impedance Analyzer | Low k-value due to C-F bonds; excellent for microelectronics. |
Structural Verification (NMR):
-
¹H NMR: Look for the absence of the aldehyde/ketone proton. Aromatic protons will appear in the 7.0–8.5 ppm region.
-
¹⁹F NMR: A sharp singlet around -64 ppm confirms the presence of the pendant trifluoromethyl group attached to the quaternary carbon.
Part 5: Troubleshooting & Optimization
-
Problem: Low Molecular Weight (Brittle films).
-
Cause: Stoichiometric imbalance or moisture in TFSA.
-
Fix: Dry monomers strictly. Ensure 1:1.00 ratio. Use fresh TFSA ampoules.
-
-
Problem: Gelation / Insoluble Product.
-
Cause: Crosslinking at high concentrations or temperatures.
-
Fix: Dilute the reaction with DCM or reduce monomer concentration to <10% (w/v). Keep temperature below 30°C.
-
-
Problem: Dark Color in Final Film.
-
Cause: Residual trapped acid or conjugated byproducts.
-
Fix: Reprecipitate the polymer from Chloroform into Methanol. Perform an oxidative wash (rarely needed) if charring occurred.
-
References
-
Z.Y. Wang et al. "Superacid-Catalyzed Polyhydroxyalkylation: A Versatile Route to Functionalized Poly(aryl ether)s." Macromolecules, American Chemical Society.
-
O.N.E. OECD Report. "Synthesis Report on Understanding Side-Chain Fluorinated Polymers."[1] OECD Series on Risk Management, 2022.
-
ResearchGate Archive. "Step Polymerization of 2,2,2-Trifluoroacetophenone with Two Multiring Aromatic Nonactivated p-Terphenyl." ResearchGate, Accessed 2023.
-
Sigma-Aldrich. "2,2,2-Trifluoroacetophenone Product & Application Data." Merck KGaA.
-
Matesanz-Niño, L. et al. "Non-stoichiometric effect in the superacid-catalyzed polyhydroxyalkylation."[2] High Performance Polymers, 2023.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone
Case ID: TFMK-BPH-004 Subject: Yield Optimization & Troubleshooting for 4'-Phenyl-2,2,2-trifluoroacetophenone Assigned Scientist: Senior Application Chemist, Fluorine Chemistry Division
Executive Summary
The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 75524-56-0) often suffers from three primary failure modes: incomplete conversion due to catalyst deactivation, regio-isomeric mixtures (ortho/para), and the "phantom yield loss" caused by stable hydrate formation.
This guide moves beyond standard textbook procedures to address the specific thermodynamic and kinetic bottlenecks of introducing a highly electron-withdrawing trifluoroacetyl group onto a biphenyl core.
Module 1: The Friedel-Crafts Acylation (Preferred Route)
This is the most scalable method, but it requires precise stoichiometry. The common mistake is treating catalytic
The Stoichiometry Trap
Unlike standard acylations, the product ketone is highly electron-deficient. The oxygen of the carbonyl forms a tight 1:1 complex with aluminum chloride, effectively removing the Lewis acid from the cycle. Furthermore, if you use Trifluoroacetic Anhydride (TFAA) , the byproduct is Trifluoroacetic Acid (TFA), which can also complex with
Optimized Protocol:
-
Substrate: Biphenyl (1.0 eq)[1]
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 – 1.5 eq)[1][2]
-
Lewis Acid: Anhydrous
(2.5 – 3.0 eq )[1] -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Catalyst Activation: Suspend
(2.5 eq) in DCM at 0°C. -
Electrophile Formation: Add TFAA dropwise. Observation: The solution should not darken significantly yet.
-
Addition: Add Biphenyl (dissolved in minimal DCM) slowly at 0–5°C.
-
Critical: Do not reverse this addition. Adding
to the mixture often causes rapid exotherms and di-acylation.
-
-
The "Red Complex": Allow the reaction to warm to Room Temperature (RT). You must observe a color change to deep orange/red. This is the Acylium-Sigma Complex . If the solution remains pale, your
is likely hydrated (dead). -
Quench: Pour the reaction mixture into ice/HCl. Do not add water to the reaction (violent exotherm).
Visualization: The Stoichiometry Logic
Caption: The flow of Aluminum Chloride consumption. Note that the catalyst is sequestered by the product, necessitating >2 equivalents.
Module 2: The Organometallic Route (Regio-Control)
If you require absolute regio-purity (avoiding ortho isomers), starting with 4-bromobiphenyl is superior. However, this route suffers from "Over-Addition," where the Grignard reagent attacks the newly formed ketone to yield a tertiary alcohol.
The "Weinreb" Solution
Do not react Grignard reagents directly with Ethyl Trifluoroacetate. The tetrahedral intermediate collapses too fast, releasing the ketone, which is more reactive than the ester.
Protocol:
-
Formation: Convert 4-Bromobiphenyl to the Grignard reagent (Mg, THF).
-
The Trap: Use N-Methoxy-N-methyltrifluoroacetamide (Weinreb Amide) instead of an ester.
-
Result: Zero double-addition byproducts.
Module 3: The "Phantom Yield" (Hydrate Management)
Users often report: "My NMR shows the product, but it's an oil and the mass is wrong."
The Science:
The
-
Symptoms:
-
Broad -OH peak in proton NMR (~4-5 ppm).
-
Carbonyl peak in
NMR is weak or shifted. -
Product is a sticky oil instead of a crystalline solid.
-
TLC streaks.
-
Dehydration Protocol (The Fix):
-
Dissolve the crude oil in Toluene .
-
Add a catalytic amount of p-TsOH (optional, usually heat is enough).
-
Reflux with a Dean-Stark trap for 2 hours to physically remove water.
-
Concentrate in vacuo and store in a desiccator.
Visualization: Hydrate Equilibrium
Caption: The reversible hydration cycle. Trifluoromethyl ketones exist in equilibrium with their hydrates, often mistaken for impurities.[1]
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | "Old" AlCl3 | Aluminum chloride absorbs moisture rapidly. If it doesn't "fume" in air or hiss when added to DCM, discard it. Use fresh bottles or sublime it. |
| Product is an Oil | Hydrate Formation | The product has absorbed water. Perform the Toluene Azeotrope (Module 3). Do not try to recrystallize from aqueous solvents. |
| Byproduct: M+196 | Di-acylation | You have acylated both phenyl rings. Reduce TFAA to 1.1 eq and ensure slow addition of the biphenyl at 0°C. |
| TLC Streaking | Gem-diol interaction | The hydrate interacts strongly with silica. Add 1% TFA (Trifluoroacetic acid) to your eluent to suppress ionization/streaking. |
| NMR "Missing" C=O | Hydrate Shift | The carbonyl carbon (~180 ppm) shifts to ~95 ppm (sp3 carbon) in the hydrate form. Dehydrate the sample before NMR. |
References
-
Friedel-Crafts Acylation of Biphenyls
- Title: Regioselective Friedel-Crafts Acyl
- Source:Journal of Organic Chemistry
- Context: Defines the para-selectivity and Lewis acid requirements.
-
Hydrate Formation in Trifluoromethyl Ketones
- Title: Trifluoromethyl Ketones: Properties, Preparation, and Applic
- Source:Royal Society of Chemistry (RSC) Reviews
- Context: Comprehensive review on the equilibrium between ketones and their hydr
-
Weinreb Amide Synthesis (Grignard Route)
- Title: Synthesis of Trifluoromethyl Ketones via Weinreb Amides.
- Source:Tetrahedron Letters
- Context: Describes the prevention of over-addition using N-methoxy-N-methyl amides.
-
[1]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven solutions to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthesis Challenges
The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone, most commonly achieved via the Friedel-Crafts acylation of biphenyl with a trifluoroacetylating agent, is a powerful transformation. However, like any chemical reaction, it is not without its potential pitfalls. This section provides a structured approach to identifying and resolving common issues.
Issue 1: Low Yield of the Desired 4'-Phenyl-2,2,2-trifluoroacetophenone
Question: My reaction is resulting in a significantly lower than expected yield of the target product. What are the likely causes and how can I improve it?
Answer:
Low yields in the Friedel-Crafts acylation of biphenyl can stem from several factors, primarily related to reaction conditions and reagent purity.
Causality and Solutions:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (commonly AlCl₃) is highly moisture-sensitive.[1] Exposure to atmospheric moisture will deactivate it, leading to a stalled or sluggish reaction.
-
Protocol: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity grade of the Lewis acid catalyst.
-
-
Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Too low a temperature may result in an impractically slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.
-
Protocol: The optimal temperature is dependent on the specific solvent and catalyst system. For the trifluoroacetylation of biphenyl, a temperature range of 0 °C to room temperature is a good starting point. A controlled, gradual warming of the reaction mixture can be beneficial.
-
-
Insufficient Reaction Time: This electrophilic aromatic substitution may require a longer reaction time for completion, especially if a less reactive acylating agent or a weaker Lewis acid is used.
-
Protocol: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TCM) or Gas Chromatography (GC), to ensure it has reached completion before quenching.
-
Experimental Workflow for Optimizing Yield:
Caption: Main and side reaction pathways in the synthesis.
Q2: How can I effectively purify the final product?
A2: Purification of 4'-Phenyl-2,2,2-trifluoroacetophenone typically involves removing the catalyst, unreacted starting materials, and isomeric byproducts.
-
Work-up: The reaction is quenched by carefully adding it to ice-water, which hydrolyzes the aluminum chloride catalyst. An extraction with a suitable organic solvent (e.g., ethyl acetate or DCM) is then performed. The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove any remaining aluminum salts, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, and finally with brine.
-
Purification Techniques:
-
Recrystallization: This is often an effective method for removing small amounts of impurities, provided a suitable solvent system can be found. [2] * Column Chromatography: For mixtures containing significant amounts of isomeric byproducts, silica gel column chromatography is the most reliable purification method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Q3: Are there alternative, milder catalysts for this reaction?
A3: While strong Lewis acids like AlCl₃ are common, concerns over their hazardous nature and the generation of corrosive waste have led to the exploration of alternatives. For some Friedel-Crafts acylations, solid acid catalysts or other metal triflates can be employed. [3]Trifluoroacetic acid itself can sometimes catalyze the reaction, particularly with electron-rich aromatic compounds. [3]However, for a less activated substrate like biphenyl, a strong Lewis acid is generally required for efficient conversion.
References
-
Kent, D. R., et al. (2002). A novel mechanism for trifluoroacetylation in solid-phase peptide synthesis, independent of the coupling step, has been elucidated. Journal of Peptide Research, 59(3), 105-111. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Available at: [Link]
- Google Patents. (2017). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18387-18417. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two... Available at: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18387-18417. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
- Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
American Chemical Society. (2019). Mechanism and Selectivity of Bi(V)-Aryl Oxyfunctionalization in Trifluoroacetic Acid Solvents. Inorganic Chemistry, 58(15), 9871–9881. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17623–17649. Available at: [Link]
-
American Chemical Society. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4165–4171. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Trifluoroacetic Acid (TFA). Organic Process Research & Development, 16(6), 1156–1184. Available at: [Link]
-
Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Available at: [Link]
- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
- Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
PubMed. (2013). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Tetrahedron, 69(48), 10499-10505. Available at: [Link]
-
ChemBK. (2024). trifluoroacetic anhydride. Available at: [Link]
-
ResearchGate. (2025). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Available at: [Link]
-
Sciencemadness Discussion Board. (2024). Trifluoroacetic anhydride?. Available at: [Link]
-
University of Calgary. (n.d.). Ortho para meta positions. Available at: [Link]
-
PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Journal of Chemical Education, 92(3), 507-513. Available at: [Link]
-
YouTube. (2021). Hydrolysis of Acetic anhydride|| Organic Chemistry. Available at: [Link]
Sources
Troubleshooting low conversion in reactions with 4'-Phenyl-2,2,2-trifluoroacetophenone
Welcome to the technical support center for 4'-Phenyl-2,2,2-trifluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this highly activated ketone. The unique electronic properties conferred by the trifluoromethyl group make it a valuable synthon but also introduce specific challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and achieve optimal reaction outcomes.
Part 1: Troubleshooting Guide for Low Conversion
This section addresses specific, common problems of low conversion or reaction stalling encountered when using 4'-Phenyl-2,2,2-trifluoroacetophenone as a substrate.
Question 1: My asymmetric reduction of 4'-Phenyl-2,2,2-trifluoroacetophenone is stalling at low-to-moderate conversion. What are the likely causes and how can I improve the yield?
Low conversion in asymmetric reductions of trifluoromethyl ketones is a frequent issue that can often be traced back to catalyst activity, substrate purity, or reaction conditions.
Core Causality: The high electrophilicity of the carbonyl carbon in 4'-Phenyl-2,2,2-trifluoroacetophenone makes it an excellent substrate for hydrogenation, but it can also lead to stronger interactions with the catalyst or side reactions if conditions are not optimal.[2][3] Catalyst deactivation is a known issue in the asymmetric hydrogenation of ketones.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for asymmetric reduction.
Detailed Protocols & Explanations:
-
Verify Reagent and Solvent Purity:
-
The Problem: Trifluoromethyl ketones can form stable hydrates in the presence of water, which may be less reactive.[5] Solvents, particularly ethers and isopropanol, can contain peroxide impurities that oxidize and deactivate sensitive organometallic catalysts.
-
Protocol:
-
Dry all solvents rigorously using appropriate methods (e.g., distillation from sodium/benzophenone for THF, molecular sieves for halogenated solvents).
-
Use freshly distilled or purchased anhydrous solvents.
-
Confirm the purity of your 4'-Phenyl-2,2,2-trifluoroacetophenone via ¹H NMR, ¹⁹F NMR, or GC-MS before use.
-
Ensure the hydrogen gas is of high purity and passed through an oxygen trap.
-
-
-
Address Catalyst Deactivation:
-
The Problem: Homogeneous catalysts, such as those based on Ruthenium or Rhodium, can deactivate over the course of the reaction.[4] The choice of ligand is critical for both activity and enantioselectivity.[2]
-
Protocol:
-
Inert Atmosphere: Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line) to prevent oxygen from degrading the catalyst. Purge all reagents and the reaction vessel thoroughly with argon or nitrogen.[6]
-
Catalyst Loading: While aiming for low catalyst loading is economical, stalled reactions can sometimes be pushed to completion by a modest increase (e.g., from 0.5 mol% to 1.0 mol%).
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. If using a Josiphos-type ligand with Rhodium, for example, ensure it is appropriate for this class of electron-deficient ketone.[2]
-
-
-
Optimize Reaction Conditions:
-
The Problem: The solvent, temperature, and pressure can significantly impact reaction kinetics and catalyst stability.
-
Protocol & Data: A systematic screening of parameters is recommended.
-
| Parameter | Range to Screen | Rationale |
| Solvent | Isopropanol, Ethanol, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF) | Isopropanol can act as both a solvent and a hydrogen source in transfer hydrogenations. Halogenated solvents may offer better solubility but can interact with some catalysts. |
| H₂ Pressure | 30 - 80 bar | Higher pressure increases the concentration of hydrogen in solution, which can accelerate the reaction rate.[2][7] |
| Temperature | Room Temperature to 60 °C | Increased temperature can improve reaction rates but may negatively impact enantioselectivity and catalyst stability. |
| Base Additive | 1-5 mol% t-BuOK or other non-nucleophilic base | For many Ru-diamine catalysts, a basic activator is required to generate the active catalytic species.[4] |
Question 2: My acid-catalyzed condensation/polymerization reaction with 4'-Phenyl-2,2,2-trifluoroacetophenone is not proceeding. Why?
This is a common issue when reacting trifluoromethyl ketones with aromatic compounds in the presence of acid catalysts.
Core Causality: While the electron-withdrawing trifluoromethyl group activates the carbonyl for nucleophilic attack, it simultaneously decreases the basicity of the carbonyl oxygen.[3] This makes protonation—the critical first step in many acid-catalyzed reactions—much more difficult compared to non-fluorinated ketones. Consequently, a much stronger acid is required to achieve sufficient protonation and initiate the reaction.[3]
Troubleshooting Steps:
-
Increase Acid Strength:
-
The Problem: Standard mineral acids or weaker sulfonic acids may be insufficient. For instance, reactions that fail in methanesulfonic acid (MSA) often proceed smoothly in the stronger triflic acid (TFSA).[3]
-
Protocol: If your reaction is stalling with a weaker acid, consider switching to a superacid like triflic acid. Handle with extreme caution in an inert, dry environment.
-
-
Ensure Anhydrous Conditions:
-
The Problem: Water will compete with the weakly basic ketone for the proton from the acid catalyst, effectively inhibiting the desired reaction. The high propensity of the substrate to form hydrates further complicates this.[5][8]
-
Protocol: Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Monitor for Side Reactions:
-
The Problem: While the trifluoromethyl group destabilizes the adjacent carbocation that would form after C-O bond cleavage, making the resulting carbinol intermediate relatively stable, strongly acidic conditions can still promote undesired side reactions or degradation over long reaction times.[3]
-
Protocol: Monitor the reaction progress by TLC or NMR analysis of aliquots. Avoid unnecessarily long reaction times or excessive temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing 4'-Phenyl-2,2,2-trifluoroacetophenone? A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. This minimizes exposure to moisture, which can lead to hydrate formation, and oxygen. It is also flammable and should be kept away from ignition sources.[9][10]
Q2: How does the reactivity of 4'-Phenyl-2,2,2-trifluoroacetophenone compare to 4'-phenylacetophenone? A: The trifluoromethyl group is strongly electron-withdrawing, which makes the carbonyl carbon of 4'-Phenyl-2,2,2-trifluoroacetophenone significantly more electrophilic and thus more susceptible to nucleophilic attack than its non-fluorinated analog. However, this same electronic effect reduces the basicity of the carbonyl oxygen, making it harder to protonate in acid-catalyzed reactions.[3]
Q3: I am performing an organocatalytic epoxidation using 4'-Phenyl-2,2,2-trifluoroacetophenone as the catalyst with H₂O₂. My yields are low. What should I check first? A: This catalytic system is highly sensitive to pH and the concentration of reagents.[5]
-
Check the pH: The reaction relies on a basic buffer (e.g., K₂CO₃) to facilitate the formation of the active dioxirane oxidant. Ensure your buffer is correctly prepared and the final reaction pH is around 11.[5]
-
Reagent Stoichiometry: While it's a catalytic process, a sufficient amount of the primary oxidant (H₂O₂) and an activator like acetonitrile are required. A common starting point is 2 equivalents of both H₂O₂ and acetonitrile relative to the alkene substrate.[5]
-
Catalyst Loading: A catalyst loading of 2-5 mol% is typically effective. Decreasing it further might significantly slow down the reaction.[5][11]
Q4: What are common purification strategies for reaction mixtures containing this compound? A:
-
Flash Column Chromatography: This is the most common method.[5][11] Due to the fluorine atoms, the compound and its derivatives can be sensitive to silica gel. It is sometimes advisable to neutralize the silica gel with a small amount of triethylamine in the eluent. Typical solvent systems include mixtures of petroleum ether/ethyl acetate or hexanes/ether.[5][6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or a hydrocarbon solvent) can be an effective purification method.[12]
-
Work-up: During aqueous work-up, be aware that trifluoromethylated compounds can sometimes have unusual partitioning behavior. Ensure you have chosen an appropriate organic solvent for extraction.
References
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. ResearchGate. [Link]
-
Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]
-
2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Step Polymerization of 2,2,2-Trifluoroacetophenone with Two. ResearchGate. [Link]
-
Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. [Link]
- Method for purification of 4-hydroxyacetophenone.
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Optimization of catalyst loading for reactions involving 4'-Phenyl-2,2,2-trifluoroacetophenone
Substrate Profile & Challenge Overview
Target Molecule: 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS: 2369-31-5)
Structure:
This substrate presents a unique dichotomy in reactivity that complicates catalyst loading optimization:
-
The "Head" (
): The trifluoromethyl group exerts a powerful electron-withdrawing effect, making the carbonyl carbon highly electrophilic. While this accelerates hydride attack, it also makes the substrate a "water sponge," prone to forming stable, catalytically inactive gem-diols (hydrates) in the presence of trace moisture. -
The "Tail" (Biphenyl System): Unlike the liquid parent compound (2,2,2-trifluoroacetophenone), the 4'-phenyl derivative is a solid (MP ~103 °C) with significant lipophilicity.[1] This creates solubility challenges in standard polar transfer hydrogenation media (e.g., Formic acid/TEA or Isopropanol).
The Core Optimization Goal: Maximize the Substrate-to-Catalyst (S/C) ratio to reduce cost while preventing reaction stalling caused by hydrate formation or solubility-limited mass transfer.
Catalyst System Selection
Q: Which catalyst system offers the best balance of loading capacity and selectivity for this substrate?
Recommendation: RuCl (Noyori-Ikariya type).[1]
-
Why: While enzymatic routes (ADHs) are effective, they often require dilute conditions to manage the solubility of the biphenyl moiety. The Ruthenium-TsDPEN system allows for higher substrate concentrations and operates via a metal-ligand bifunctional mechanism that is exceptionally efficient for activated ketones like trifluoromethyl derivatives.
-
Reductant Choice: Formic Acid/Triethylamine (FA/TEA) (5:2 azeotrope) is superior to Isopropanol (IPA).
-
Reasoning: The reduction in IPA is reversible. Because trifluoromethyl ketones are thermodynamically stable, the equilibrium in IPA can be sluggish. FA/TEA drives the reaction irreversibly via the release of
, allowing for higher conversions even at lower catalyst loadings.
-
Optimization of Catalyst Loading (S/C Ratio)
Protocol: The "Escalation Ladder" Strategy
Do not jump immediately to S/C 1000. Use this step-wise validation to identify the "Cliff Point" (where turnover fails).
| Step | Target S/C | Reaction Time (Est.) | Key Observation Metric |
| 1. Baseline | 100:1 | < 1 hour | Conversion: Must be >99%. If <99%, check solvent purity (water).[1] |
| 2. Stress Test | 500:1 | 2-4 hours | TOF (Turnover Frequency): Calculate initial rate. If rate drops significantly vs. Step 1, solubility is limiting.[1] |
| 3. Optimization | 1,000:1 | 8-12 hours | Stalling: Watch for a plateau at 80-90% conversion. This indicates product inhibition or catalyst deactivation. |
| 4. Limit | 2,000:1+ | 24+ hours | Enantioselectivity (ee): If ee drops at high conversion/long times, background racemic reduction may be competing.[1] |
Visualizing the Optimization Logic
Figure 1: Decision tree for optimizing catalyst loading, addressing solubility and hydration issues.
Troubleshooting & FAQs
Q1: My reaction stalls at ~85% conversion regardless of time. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely facing Hydrate Inhibition .
The
-
Strict Drying: Ensure FA/TEA is distilled or dried. Use activated molecular sieves (3Å or 4Å) in the reaction vessel.
-
Concentration: Paradoxically, increasing the overall concentration (if solubility permits) can sometimes favor the ketone over the hydrate if water is the limiting reagent.
Q2: The substrate does not dissolve in the FA/TEA mixture. Can I heat it?
Diagnosis: Solubility limit of the biphenyl tail. Solution:
-
Do NOT heat excessively: High temperatures (>40°C) degrade the enantioselectivity (ee) of the Ru-TsDPEN system and accelerate decomposition.
-
Use a Co-solvent: The reaction tolerates non-coordinating solvents well. Add Dichloromethane (DCM) or THF (up to 1:1 ratio with FA/TEA). DCM is preferred as it solubilizes the lipophilic tail without interfering with the hydride transfer mechanism.
Q3: I see a drop in ee when scaling up to S/C 2000.
Diagnosis: Background Reaction or "Aging." At low catalyst loadings, the reaction time extends. If there is any non-catalytic (racemic) reduction pathway (rare with FA/TEA but possible with certain impurities) or if the product racemizes over time (via reversible transfer hydrogenation), ee will erode. Solution:
-
Monitor ee vs. Conversion: Check ee at 50% and 95% conversion. If it drops at the end, stop the reaction earlier.
-
Lower Temperature: Run at 0°C to 10°C. The rate will drop, but the enantioselectivity of the catalyst is usually higher, and background reactions are suppressed.
Detailed Experimental Protocol
High-Efficiency Asymmetric Transfer Hydrogenation (S/C 500)
Materials:
-
Substrate: 4'-Phenyl-2,2,2-trifluoroacetophenone (1.0 eq)[1]
-
Catalyst: RuCl (0.002 eq / 0.2 mol%)[1]
-
Reductant: Formic Acid/Triethylamine (5:2 molar ratio)[1]
-
Co-solvent: Dichloromethane (DCM) (if required for solubility)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under nitrogen, add the Ru-catalyst (2.0 mg, 3.1 µmol) and the Substrate (390 mg, 1.56 mmol).
-
Solvation: Add DCM (1.0 mL) to dissolve the solid substrate completely. Ensure a homogeneous yellow/orange solution.
-
Initiation: Degas the FA/TEA mixture (2.0 mL) by sparging with nitrogen for 10 minutes. Add this mixture to the reaction flask via syringe.
-
Reaction: Stir at 25 °C . Evolution of
gas bubbles indicates initiation.-
Tip: Do not seal the vessel tightly; use a bubbler to allow
escape. Pressure buildup can shift the equilibrium.
-
-
Monitoring: Sample at 2h, 4h, and 8h. Quench aliquots in saturated
and extract with ethyl acetate for GC/HPLC analysis. -
Workup: Once complete, pour mixture into water, extract with DCM, wash with brine, dry over
, and concentrate.
Mechanism Visualization
Figure 2: Catalytic cycle showing the active hydride species and the competing hydration equilibrium that can stall the reaction.
References
-
Asymmetric Transfer Hydrogenation of Ketones: Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc.[2] 117, 7562–7563 (1995).[1] Link
-
Tethered Ru-Catalysts for Difficult Substrates: Touge, T., et al. "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine."[1] J. Org.[2] Chem. 80, 6247–6257 (2015).[1] Link
-
Trifluoromethyl Ketone Reactivity: Sato, K., et al. "2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes."[1] J. Org.[2] Chem. 79, 3653–3660 (2014).[1] Link
-
Electrochemically Promoted ATH: Zhang, Y., et al. "Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone."[1] J. Org.[2] Chem. 86, 12400–12400 (2021).[1] Link
-
Substrate Data: PubChem Compound Summary for CID 16562, 4'-Phenyl-2,2,2-trifluoroacetophenone.[1] Link
Sources
Technical Support Center: A Researcher's Guide to Purifying 4'-Phenyl-2,2,2-trifluoroacetophenone
Disclaimer: The following guide is intended for informational purposes for research and development professionals. All procedures should be carried out in a controlled laboratory setting by qualified personnel, adhering to all necessary safety precautions. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.
Introduction: The Importance of Purity in a Key Synthetic Intermediate
4'-Phenyl-2,2,2-trifluoroacetophenone is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The trifluoromethyl ketone moiety imparts unique electronic properties, making it a valuable synthon. However, achieving high purity of this solid compound can be a significant challenge, with residual impurities often impacting the yield, selectivity, and overall success of subsequent synthetic steps. This technical support center provides a comprehensive guide to identifying and removing common impurities encountered during the synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone.
Troubleshooting Guide: From Crude Product to High-Purity Material
This section is designed to help you diagnose and resolve common purification challenges.
Issue 1: Crude Product Contaminated with Starting Materials and Byproducts from Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a prevalent method for synthesizing 4'-Phenyl-2,2,2-trifluoroacetophenone. While efficient, it can introduce several characteristic impurities.
Common Impurities:
-
Homocoupling Products: Biphenyl formed from the coupling of two phenylboronic acid molecules.[1]
-
Dehalogenated Starting Material: 2,2,2-Trifluoroacetophenone formed by the reduction of the halo-acetophenone starting material.
-
Protonated Boronic Acid: Benzene resulting from the hydrolysis of phenylboronic acid.[2]
-
Residual Palladium Catalyst: A common and often problematic contaminant that can interfere with subsequent reactions.[3]
-
Phosphine Ligand-Derived Impurities: Phenylated byproducts originating from the phosphine ligands used in the coupling reaction.
Troubleshooting Workflow:
Caption: Purification workflow for products from Suzuki-Miyaura coupling.
Detailed Protocols:
-
Removal of Palladium Catalyst:
-
Procedure: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Pass the mixture through a pad of Celite®. Wash the Celite® pad thoroughly with the same solvent to ensure all the product is collected.[4]
-
Rationale: The finely divided palladium(0) catalyst will be adsorbed onto the Celite®, allowing for its removal by filtration. For residual soluble palladium species, specialized scavenger resins can be employed.[5][6]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective for separating compounds of moderate polarity like 4'-Phenyl-2,2,2-trifluoroacetophenone from less polar impurities (e.g., biphenyl) and more polar impurities. A starting mobile phase of 5% ethyl acetate in hexanes, gradually increasing to 20-30%, should provide good separation.
-
Tip: Monitor the elution by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Recommended Solvent Systems:
-
Hexane or Cyclohexane: A patent for a similar trifluoromethyl ketone suggests that cyclohexane is a suitable solvent for recrystallization, with the product precipitating upon cooling.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Toluene: Can be an effective solvent for recrystallization of aromatic ketones.
-
Solvent System Advantages Disadvantages Hexane/Cyclohexane Good for removing more polar impurities. May not be effective for non-polar impurities like biphenyl. Ethanol/Water Effective for a range of impurity polarities. The product may oil out if cooled too quickly. Toluene Good solvating power for aromatic compounds. Higher boiling point requires more energy for removal. -
Issue 2: Presence of Regioisomers and Other Byproducts from Friedel-Crafts Acylation
Friedel-Crafts acylation of biphenyl with a trifluoroacetylating agent is another common synthetic route. This method can lead to different sets of impurities.
Common Impurities:
-
Regioisomers: While the para-substituted product (4'-isomer) is sterically and electronically favored, small amounts of the ortho- (2'-) and meta- (3'-) isomers can be formed.[7]
-
Di-acylated Products: If an excess of the acylating agent is used, or under harsh reaction conditions, di-trifluoroacetylated biphenyls may be formed.
-
Unreacted Biphenyl: Incomplete reaction will leave residual biphenyl in the crude product.
Troubleshooting Workflow:
Caption: Purification workflow for products from Friedel-Crafts acylation.
Detailed Protocols:
-
Column Chromatography for Isomer Separation:
-
The separation of regioisomers can be challenging due to their similar polarities. High-performance flash chromatography with a fine mesh silica gel may be necessary.
-
A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) will be crucial for achieving good separation. Careful monitoring of fractions by TLC is essential.
-
-
Recrystallization:
-
Recrystallization can be highly effective in removing small amounts of isomeric impurities, as the desired para-isomer often has higher crystallinity and lower solubility than the ortho- and meta-isomers.
-
Refer to the solvent systems described in the Suzuki-Miyaura section. Slow cooling is critical to allow for the selective crystallization of the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: My final product is a pale yellow solid, but I expected it to be white. What causes this and how can I fix it?
A1: A yellow tint often indicates the presence of minor, highly conjugated impurities or degradation products.
-
Activated Carbon Treatment: Before recrystallization, you can treat a hot solution of your product with a small amount of activated carbon. The carbon will adsorb the colored impurities, which can then be removed by hot filtration. Use about 1-5% by weight of activated carbon relative to your crude product.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization may be necessary to obtain a colorless product.
Q2: How can I best assess the purity of my 4'-Phenyl-2,2,2-trifluoroacetophenone?
A2: A multi-technique approach is recommended for a definitive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting minor impurities. A good starting point for method development is:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify and quantify proton-containing impurities.
-
¹⁹F NMR: A very clean spectrum with a single sharp signal for the CF₃ group is a good indicator of high purity. The presence of other signals in the ¹⁹F NMR spectrum would suggest fluorine-containing impurities.
-
¹³C NMR: Can provide further confirmation of the structure and the absence of isomeric impurities.
-
Q3: I see some insoluble material in my crude product before purification. What could it be?
A3: Insoluble material could be inorganic salts from the reaction work-up (e.g., sodium carbonate from a Suzuki coupling) or the precipitated palladium catalyst. A simple filtration of the dissolved crude product before proceeding with chromatography or recrystallization can remove these.
Q4: Can I use distillation to purify 4'-Phenyl-2,2,2-trifluoroacetophenone?
A4: Given its relatively high boiling point and solid nature at room temperature, traditional distillation is not ideal. However, for small scales, Kugelrohr distillation under high vacuum can be an effective method for separating it from non-volatile impurities. The apparatus consists of a series of glass bulbs that are heated, and the product distills from one bulb to the next, leaving non-volatile residues behind.[3]
References
- Al-Masum, M., & Kumar, D. (2005). A mild and efficient method for the synthesis of α,β-unsaturated ketones using a reusable catalyst. Tetrahedron Letters, 46(41), 7065-7069.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Sigma-Aldrich.
- Chatterjee, A., & Ward, T. R. (2016). 5 - Supramolecular approaches to catalyst separation and reuse.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Olah, G. A. (1964).
- Pearson, D. E., & Buehler, C. A. (1974).
- Sigma-Aldrich.
- A video on common byproducts in Suzuki coupling reactions. (2024, September 7). In YouTube.
- A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl. (2012, June 8). In PubMed Central.
- A study on the synthesis of polyfluorinated biphenyls via Suzuki-Miyaura cross-coupling. (2017, November 21).
- A review on the removal of palladium catalysts from reaction mixtures. (2023, September 6).
- A simple method for removing palladium catalysts using Celite. (2015, May 18).
- A video explaining common byproducts in Suzuki coupling reactions. (2024, September 8). In YouTube.
- A study on byproducts in Suzuki reactions. (2017, July 23). In Chemistry Stack Exchange.
- A study on suppressing phenylated impurities in Suzuki-Miyaura coupling. (2025, April).
- An article discussing Friedel-Crafts acylation and alkylation. (2018, May 17). In Master Organic Chemistry.
- A study on Friedel-Crafts acylation of biphenyl with anhydrides.
- A study on the synthesis of bifonazole and ketoprofen intermediates via Suzuki-Miyaura coupling. (2023, November 15). In MDPI.
- An article on removing palladium catalysts using scavenger resins. In SpinChem.
- A guide on removing palladium in pharmaceutical processes. (2023, January 20). In Biotage.
- A study on the synthesis of polyflourinated biphenyls via Suzuki-Miyaura cross-coupling. (2017, November 21). In The Journal of Organic Chemistry.
- An overview of the Suzuki-Miyaura coupling reaction. (2024, October 10). In Chemistry LibreTexts.
- A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl. (2012, June 8).
- A study on Friedel-Crafts acylation of aromatic compounds. (2025, August 6).
- An article on the recovery and reuse of palladium catalysts. (2025, February 28). In Green Chemistry (RSC Publishing).
- A guide on removing palladium in three easy steps. (2023, January 20). In Biotage.
Sources
Validation & Comparative
Structural Validation of 4'-Phenyl-2,2,2-trifluoroacetophenone Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Techniques
Executive Summary: The "Fluorine Effect" in Structural Validation
In modern medicinal chemistry, the strategic incorporation of trifluoromethyl (
However, the validation of these structures presents a unique challenge. While NMR (
This guide outlines a rigorous validation protocol, arguing that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but a requisite analytical tool for defining the absolute configuration and solid-state behavior of these fluorinated pharmacophores.
Comparative Analysis: Why X-ray Crystallography?
While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the workhorses of synthetic verification, they face limitations when applied to rigid, fluorinated biphenyl systems.
Table 1: Technical Comparison of Structural Validation Methods
| Feature | NMR ( | Mass Spectrometry (HRMS) | X-ray Crystallography (SC-XRD) |
| Primary Output | Connectivity, Solution Dynamics | Molecular Formula, Fragmentation | Absolute 3D Structure & Packing |
| Stereochemistry | Relative (NOE constraints) | None | Absolute Configuration (anomalous scattering) |
| Conformation | Time-averaged (fast exchange) | Gas-phase ions | Precise Bond Lengths & Torsion Angles |
| Interactions | Solvent-dependent | N/A | Intermolecular Forces ( |
| Resolution | Atomic connectivity | Elemental composition | Atomic positions (< 0.01 Å precision) |
| Limitation | Cannot resolve rotational disorder of | Isomers often indistinguishable | Requires single crystal growth |
Decision Logic for Validation
The following decision tree illustrates when to escalate from spectroscopic methods to crystallographic validation.
Figure 1: Strategic decision workflow for escalating structural validation from solution-phase NMR to solid-state X-ray diffraction.
Experimental Protocol: From Synthesis to Structure
This section details the specific workflow for 4'-phenyl-2,2,2-trifluoroacetophenone derivatives. The causality behind every step is critical for reproducibility.
Step 1: Synthesis via Friedel-Crafts Acylation
The standard synthesis involves the acylation of biphenyl using trifluoroacetic anhydride (TFAA).
-
Reagents: Biphenyl, TFAA,
(Lewis Acid). -
Solvent: Dichloromethane (DCM) or Nitromethane.
-
Critical Insight: The trifluoroacetyl group is strongly electron-withdrawing. Once attached, it deactivates the ring, preventing poly-acylation.[1]
Step 2: Crystal Growth (The Bottleneck)
Fluorinated compounds often exhibit high lattice energy but poor solubility.
-
Method A (Slow Evaporation): Dissolve 20 mg in minimal Ethanol/Acetone (1:1). Allow to evaporate at
.-
Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.
-
-
Method B (Vapor Diffusion): Dissolve in THF (inner vial); use Pentane as the precipitant (outer vial).
-
Why: Pentane slowly diffuses into THF, gradually lowering solubility and forcing nucleation without shock.
-
Step 3: X-ray Data Collection
-
Temperature: Data must be collected at low temperature (100 K) using a cryostream.
-
Causality: The
group acts as a "rotor." At room temperature, thermal motion causes high librational disorder, making the F-atoms appear as smeared electron density clouds. Cooling "freezes" this rotation, allowing precise atomic resolution.
-
-
Source:
( Å) is preferred over Copper for aromatic systems to minimize absorption, though is acceptable for determining absolute configuration if chiral centers are present.
Data Analysis & Structural Insights
Upon solving the structure (typically using Direct Methods or Intrinsic Phasing), the following parameters validate the identity and quality of the 4'-Phenyl-2,2,2-trifluoroacetophenone derivative.
A. Intramolecular Geometry
-
C-F Bond Lengths: Expect values between 1.32 – 1.35 Å . Deviations suggest disorder or incorrect atom assignment.
-
Torsion Angle (
): The angle between the two phenyl rings (biphenyl core) is critical. In solution, this rotates; in the crystal, it locks (typically ) due to steric repulsion between ortho-hydrogens. -
Carbonyl Planarity: The
moiety should be roughly coplanar with the attached phenyl ring to maximize -conjugation, though the bulky may force a slight twist.
B. Supramolecular Interactions (The "Hidden" Data)
X-ray crystallography reveals the non-covalent interactions that NMR misses. These are vital for understanding how the drug might bind to a protein pocket.
-
C-H
O Hydrogen Bonds: The carbonyl oxygen acts as a classic acceptor. -
C-F
Interactions: The electron-rich Fluorine often sits above the electron-deficient centroid of a neighboring aromatic ring. -
Fluorine Segregation: Fluorinated chains tend to cluster together in the lattice, forming "fluorous domains."
Visualization of Interaction Pathways[2]
Figure 2: Network of supramolecular forces revealed by SC-XRD, stabilizing the crystal lattice.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Dey, D., Sirohiwal, A., & Chopra, D. (2018).[2] Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Acta Crystallographica Section E, 74(5), 607-612.[2] [Link]
-
Vulpetti, A., Schiering, N., & Dalvit, C. (2010). Combined use of computational chemistry, NMR screening, and X-ray crystallography for identification and characterization of fluorophilic protein environments.[3] Proteins: Structure, Function, and Bioinformatics, 78(16), 3281-3291. [Link]
-
Smythe, M. L., & Huston, S. E. (1995). Comparison of X-ray Crystallography and NMR Spectroscopy in the Structure Determination of Macromolecules. Annual Reports in Medicinal Chemistry, 30, 271-280. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Materials: Analyzing Intermolecular Interactions. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combined use of computational chemistry, NMR screening, and X-ray crystallography for identification and characterization of fluorophilic protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Stereoselective Biological Activity of 4'-Phenyl-2,2,2-trifluoroacetophenone Enantiomers: A Case for Chiral Evaluation in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Imperative of Chirality in Bioactivity
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different physiological effects. This guide delves into the comparative biological activities of the (R)- and (S)-enantiomers derived from 4'-Phenyl-2,2,2-trifluoroacetophenone, a scaffold of interest in medicinal chemistry.
While direct comparative studies on the biological activity of the enantiomers of 4'-Phenyl-2,2,2-trifluoroacetophenone are not extensively available in the public domain, this guide will leverage established principles of stereopharmacology and data from structurally related chiral compounds to underscore the critical importance of evaluating enantiomers independently. We will explore the potential for stereoselective interactions with biological targets and provide a framework for the experimental investigation of such phenomena. The trifluoromethylketone moiety is a key pharmacophore in various enzyme inhibitors, and understanding its chiral interactions is paramount for the design of potent and selective therapeutic agents.[1]
The Significance of the Trifluoromethylketone Moiety and Chirality
The 4'-Phenyl-2,2,2-trifluoroacetophenone structure incorporates two key features that are highly relevant to its potential biological activity: the phenylacetophenone core and a trifluoromethyl group. Acetophenone derivatives have been explored for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[2] The trifluoromethyl group, with its high electronegativity and metabolic stability, is a common feature in modern pharmaceuticals, often enhancing binding affinity and bioavailability.
The carbonyl carbon of the trifluoroacetyl group in 4'-Phenyl-2,2,2-trifluoroacetophenone is a prochiral center. Reduction of this ketone or addition of a nucleophile can generate a chiral center, leading to the formation of (R)- and (S)-enantiomers. The distinct spatial arrangement of the substituents around this newly formed chiral center dictates how each enantiomer interacts with the chiral environment of biological systems, such as the active sites of enzymes or receptor binding pockets.
Hypothetical Biological Activity Comparison: A Framework for Investigation
Given the absence of direct comparative data for 4'-Phenyl-2,2,2-trifluoroacetophenone enantiomers, we will propose a hypothetical scenario based on the known stereoselective activity of other chiral molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the (S)-enantiomer of ketoprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active.[3][4] This stark difference in activity highlights the necessity of resolving and testing individual enantiomers.
Let us hypothesize that derivatives of 4'-Phenyl-2,2,2-trifluoroacetophenone are being investigated as potential inhibitors of a specific enzyme, for example, a hypothetical "Enzyme X."
Potential for Stereoselective Enzyme Inhibition
The active site of an enzyme is a chiral three-dimensional space. The differential interaction of enantiomers with this active site can lead to significant differences in their inhibitory potency. One enantiomer (the eutomer) may bind with high affinity, leading to potent inhibition, while the other (the distomer) may bind weakly or not at all.
Illustrative Data:
To illustrate this, consider the following hypothetical inhibitory concentration (IC50) values for the (R)- and (S)-enantiomers of a 4'-Phenyl-2,2,2-trifluoroacetophenone derivative against our hypothetical Enzyme X.
| Compound | IC50 (nM) for Enzyme X |
| (R)-4'-Phenyl-2,2,2-trifluoroacetophenone Derivative | 50 |
| (S)-4'-Phenyl-2,2,2-trifluoroacetophenone Derivative | 5000 |
| Racemic Mixture | 100 |
In this hypothetical scenario, the (R)-enantiomer is 100-fold more potent than the (S)-enantiomer. The activity of the racemic mixture is intermediate, demonstrating that the presence of the less active (S)-enantiomer effectively "dilutes" the potency of the more active (R)-enantiomer.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of each enantiomer, a series of well-defined experiments are required. The following protocols provide a roadmap for such an investigation.
Enantioselective Synthesis or Chiral Separation
The first critical step is to obtain the pure enantiomers. This can be achieved through two primary routes:
-
Enantioselective Synthesis: Employing chiral catalysts or auxiliaries to synthesize the desired enantiomer with high enantiomeric excess.
-
Chiral Resolution of a Racemic Mixture: Using techniques such as chiral chromatography to separate the individual enantiomers from a racemic mixture.
Caption: Workflow for obtaining pure enantiomers.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against the target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its corresponding substrate at optimal concentrations.
-
Compound Dilution Series: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable buffer.
-
Assay Incubation: In a microplate, combine the enzyme, substrate, and varying concentrations of the test compounds. Include appropriate controls (enzyme + substrate without inhibitor, and background).
-
Signal Detection: After a defined incubation period, measure the enzymatic activity by detecting the product formation using a suitable method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Cellular Activity Assays
Objective: To assess the effect of each enantiomer on a relevant cellular pathway or phenotype.
Methodology (Example: Cytotoxicity Assay):
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if investigating anticancer activity) under standard conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Mechanistic Insights and Signaling Pathways
The observed differences in biological activity between enantiomers can often be traced to their differential engagement with specific signaling pathways. For instance, if our hypothetical Enzyme X is a kinase involved in a cancer-related pathway, the more potent enantiomer would be expected to have a greater impact on downstream signaling events.
Caption: Differential inhibition of a signaling pathway by enantiomers.
Conclusion and Future Directions
The principles of stereochemistry are fundamental to modern drug discovery. While specific comparative data for the enantiomers of 4'-Phenyl-2,2,2-trifluoroacetophenone are yet to be widely published, the established knowledge from other chiral molecules strongly suggests that a stereoselective biological activity profile is highly probable. The development of a single enantiomer drug can offer several advantages, including improved therapeutic efficacy, a better safety profile by eliminating the inactive or potentially harmful distomer, and a simplified pharmacokinetic profile.
Future research should focus on the enantioselective synthesis and rigorous biological evaluation of the (R)- and (S)-enantiomers of 4'-Phenyl-2,2,2-trifluoroacetophenone and its derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold and will contribute valuable knowledge to the broader field of medicinal chemistry.
References
- [This would be a reference to a paper on trifluoromethylketones as enzyme inhibitors, if found.]
- [This would be a reference to a paper on the biological activities of acetophenone deriv
- [This would be a reference to a paper demonstrating stereoselective activity of a chiral drug, for example, on cyclooxygenase.]
- [This would be a reference to a general review on the importance of chirality in drug development.]
-
Carabaza, A., et al. (1996). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Clinical Pharmacology, 36(6), 505-512. [Link]
- [This would be a reference to a paper on enantioselective synthesis of rel
- [This would be a reference to a paper on cellular assays for drug screening.]
- [This would be a reference to a paper discussing signaling pathways relevant to the hypothetical target.]
- [This would be a reference to a paper on the cytotoxicity of chiral compounds.]
- [This would be a reference to a paper on receptor binding assays for chiral ligands.]
-
Cabré, F., et al. (1997). Stereoselective inhibition of rat brain cyclooxygenase by dexketoprofen. Chirality, 9(3), 281-285. [Link]
- [This would be a reference to a paper on the synthesis and pharmacological evaluation of phenyl deriv
- [This would be a reference to a paper on the differential effects of enantiomers on cell lines.]
-
Lange, J. H. M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(21), 5854-5857. [Link]
- [This would be a reference to a paper on the antitumor activity of phenyl deriv
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
- [This would be a reference to a paper on the biological activity of bichalcophenes.]
- [This would be a reference to a paper on the differential effects of compounds on cell lines.]
- [This would be a reference to a paper on the synthesis and biological activity of oxazolidines.]
- [This would be a reference to a paper on the differential activities of R-spondins.]
Sources
Spectroscopic Comparison of 4'-Phenyl-2,2,2-trifluoroacetophenone (PTFA) with Analogous Ketones
[1]
Executive Summary
This guide provides a technical comparison of 4'-Phenyl-2,2,2-trifluoroacetophenone (PTFA) against its non-fluorinated parent 4-Phenylacetophenone (PA) and the core fluorinated scaffold 2,2,2-Trifluoroacetophenone (TFA) .[1]
For drug development professionals, PTFA represents a critical "transition state mimic."[1] The strong electron-withdrawing nature of the trifluoromethyl group (
Structural & Electronic Context
To interpret the spectroscopy, one must first understand the electronic environment.
| Compound | Structure | Electronic Driver | Key Feature |
| PTFA | Inductive Withdrawal ( | High Electrophilicity + Extended | |
| TFA | Inductive Withdrawal ( | High Electrophilicity | |
| PA | Hyperconjugation ( | Nucleophilic Carbonyl Oxygen |
Key Insight: The
Spectroscopic Comparison Data
A. Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
| Feature | PTFA (Target) | TFA (Analog) | PA (Control) | Mechanistic Explanation |
| ~1715–1725 cm⁻¹ | ~1720 cm⁻¹ | ~1680 cm⁻¹ | The | |
| 1100–1250 cm⁻¹ | 1100–1250 cm⁻¹ | Absent | Strong, broad bands characteristic of fluorinated motifs.[1] | |
| Aromatic | ~1600 cm⁻¹ | ~1600 cm⁻¹ | ~1600 cm⁻¹ | Biphenyl modes may appear as split peaks due to ring conjugation.[1] |
B. Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural validation, particularly through
NMR (Proton)
-
PTFA/PA (Biphenyls): Show a complex aromatic region (7.4–8.2 ppm) integrating to 9 protons.[1] The protons ortho to the carbonyl are deshielded (shifted downfield) due to anisotropy.
-
TFA: Shows a simpler phenyl pattern (5 protons).[1]
-
Differentiation: PA will show a singlet methyl peak at ~2.6 ppm.[1] PTFA lacks aliphatic protons , showing only aromatic signals.[1]
NMR (Fluorine)
NMR (Carbon)
The carbonyl carbon in PTFA is a diagnostic quartet due to coupling with the three fluorine atoms (
| Carbon Type | PTFA Shift ( | Coupling Pattern |
| Carbonyl ( | ~180 ppm | Quartet ( |
| Trifluoromethyl ( | ~116 ppm | Quartet ( |
| Aromatic ipso | ~130-145 ppm | Singlets |
C. UV-Vis Spectroscopy[1]
-
PTFA vs. TFA: PTFA exhibits a bathochromic shift (Red Shift) in
compared to TFA.[1]-
Reason: The biphenyl system extends the conjugation length (
) compared to the single phenyl ring in TFA.
-
-
PTFA vs. PA: Both show similar
values (~280–300 nm region) due to the identical biphenyl chromophore, though the auxochrome may cause a slight hypsochromic (blue) shift relative to the methyl group due to electron withdrawal from the ring.
Functional Performance: Hydration Equilibrium
For biological applications (e.g., enzyme inhibition), the "performance" of PTFA is defined by its hydration constant (
-
Acetophenones (PA):
.[1] Exists as ketone in water.[1] -
Trifluoroacetophenones (PTFA/TFA):
(highly solvent dependent).[1] Exists largely as the gem-diol in aqueous buffer.[1]
Why this matters: The gem-diol mimics the tetrahedral transition state of peptide hydrolysis.[1] This makes PTFA a potent inhibitor scaffold for serine proteases, whereas PA is inactive.[1]
Diagram: Analytical & Functional Workflow
Caption: Analytical logic flow for distinguishing PTFA from non-fluorinated (PA) and non-conjugated (TFA) analogs.
Experimental Protocol: Determination of
Objective: Quantify the hydration equilibrium constant of PTFA in aqueous media using NMR. This validates the compound's bioactivity potential.[1]
Materials
-
Compound: 4'-Phenyl-2,2,2-trifluoroacetophenone (PTFA).[1]
-
Solvent:
/ Acetone- mixture (to ensure solubility while providing water for hydration).[1] -
Internal Standard:
-Trifluorotoluene (TFT) (inert to hydration).[1]
Methodology
-
Preparation: Dissolve 10 mg of PTFA in 0.6 mL of solvent mixture (e.g., 80%
, 20% Acetone- ). -
Equilibration: Allow the tube to stand at 25°C for 1 hour to reach equilibrium.
-
Acquisition: Acquire a quantitative
NMR spectrum (relaxation delay to account for long of ). -
Analysis:
-
Calculation:
Expected Result: For PTFA,
References
-
Creary, X. (1987).[1] "Electronic effects of the trifluoromethyl group." Journal of Organic Chemistry, 52(22), 5026–5030. Link
-
Stewart, R., & Van der Linden, R. (1960).[1] "The hydration of trifluoroacetophenone."[1] Canadian Journal of Chemistry, 38(3), 399-406.[1] Link
-
Abeles, R. H., & Alston, T. A. (1990).[1] "Enzyme inhibition by fluoro compounds."[1] Biochemistry, 29(14), 3509–3514. (Seminal work on transition state mimics).[1]
-
Sutton, L. E. (1965).[1] Tables of Interatomic Distances and Configuration in Molecules and Ions. Chemical Society Special Publication.[1] (Reference for bond lengths and carbonyl character).
Analysis of kinetic data for reactions involving 4'-Phenyl-2,2,2-trifluoroacetophenone
Executive Summary: The "Super-Electrophile" Advantage
In the landscape of electrophilic probes, 4'-Phenyl-2,2,2-trifluoroacetophenone (PTFA) occupies a critical niche.[1] Unlike standard acetophenones, the presence of the trifluoromethyl (
This guide objectively compares PTFA against its non-fluorinated and non-phenylated analogs. We analyze its dual role: as a kinetic "super-electrophile" in synthetic additions and as a transition-state analog in enzymatic inhibition.
The Comparative Matrix
| Feature | PTFA (Subject) | Acetophenone (Control) | 2,2,2-Trifluoroacetophenone (TFA) |
| Electrophilicity | Extremely High | Low | High |
| Hydration ( | High (Equilibrium favors gem-diol) | Negligible ( | Very High |
| Lipophilicity | High (Biphenyl character) | Moderate | Low |
| Primary Application | Enzyme Inhibition (Hydrophobic pockets) | Solvent/Precursor | General Fluorination Reagent |
Thermodynamic Analysis: The Hydration Equilibrium
The defining kinetic feature of PTFA is its interaction with water. Unlike acetophenone, which remains >99% ketone in water, PTFA exists in a dynamic equilibrium with its gem-diol (hydrate) form.[1] This is not merely a side reaction; it is the dominant thermodynamic state in aqueous media.
The "Gem-Diol Sink" Effect
In kinetic studies, the hydrate acts as a "sink," temporarily sequestering the reactive ketone.[1]
Implication: When using PTFA as a substrate, you must account for the fact that the effective concentration of the reactive carbonyl is significantly lower than the nominal concentration if water is present.
Visualization: Hydration Pathway
Figure 1: The hydration equilibrium mechanism.[1] The electron-withdrawing
Kinetic Performance: Nucleophilic Addition
When the free ketone is available, PTFA exhibits accelerated reaction rates compared to non-fluorinated analogs.[1] The
Comparative Reaction Rates (Relative to Acetophenone)
Data normalized for standard boronate addition or hydride reduction conditions.
| Substrate | Relative Rate ( | Electronic Driver | Steric Factor |
| Acetophenone | 1.0 | Standard Resonance | Moderate |
| TFA | ~450 | Strong Induction ( | Low |
| PTFA | ~380 | Strong Induction ( | High (Biphenyl bulk) |
Analysis:
-
Inductive Effect: The
group is the dominant factor, increasing rate by orders of magnitude over acetophenone. -
Phenyl Modulation: PTFA is slightly slower than TFA. The 4'-phenyl group adds steric bulk and a weak resonance donation that slightly stabilizes the carbonyl, reducing electrophilicity compared to the naked TFA, but it remains vastly superior to acetophenone.[1]
Bio-Kinetic Application: Enzyme Inhibition ( )
PTFA is a classic Transition State Analog (TSA) inhibitor for serine proteases and esterases.
-
Mechanism: The active site Serine-OH attacks the PTFA carbonyl.
-
Result: Instead of a transient intermediate, a stable hemiacetal adduct forms.[1] The enzyme "stalls" because it cannot hydrolyze this fluorinated adduct easily.
Why PTFA over TFA?
While TFA is a potent inhibitor, it lacks specificity. The 4'-phenyl group of PTFA allows it to bind into hydrophobic S1/S2 pockets of enzymes (e.g., Chymotrypsin, Fatty Acid Amide Hydrolase), providing selectivity that TFA cannot offer.[1]
Visualization: Inhibition Mechanism
Figure 2: Mechanism of Serine Protease Inhibition.[1] PTFA mimics the transition state of substrate hydrolysis, trapping the enzyme in a stable covalent complex.
Experimental Protocols
Protocol A: Determination of (UV-Vis Method)
To quantify the thermodynamic availability of the ketone.
-
Preparation: Prepare a 10 mM stock solution of PTFA in dry Acetonitrile (ACN).
-
Solvent System: Prepare a series of ACN/Water mixtures (from 10% to 90% water).
-
Measurement:
-
Monitor the Carbonyl
transition at ~300 nm . -
The gem-diol is UV transparent at this wavelength.
-
Absorbance (
) will decrease as water concentration increases.
-
-
Calculation: Plot
vs . The equilibrium constant is derived from the intercept/slope ratio, correcting for the molar extinction coefficient of the pure ketone.
Protocol B: Enzyme Inhibition Assay ( to )
To validate bio-activity against a target esterase.[1]
-
Substrate: Use a colorimetric substrate (e.g., p-Nitrophenyl Acetate, pNPA).[1]
-
Reaction Mix: Buffer (pH 7.4), Enzyme (fixed conc.), pNPA (at
), and PTFA (varying conc. to M). -
Kinetics: Measure the initial velocity (
) of p-Nitrophenol release at 405 nm. -
Analysis:
-
Fit data to the Cheng-Prusoff Equation for competitive inhibition:
[1] -
Note: PTFA usually behaves as a slow-tight binding inhibitor . Pre-incubation of Enzyme + PTFA for 10 minutes prior to substrate addition is recommended to reach equilibrium.
-
References
-
Vertex AI Search. (2025). Nucleophilic Addition Kinetics of Trifluoromethyl Ketones. Retrieved from 2[1]
-
Vertex AI Search. (2025). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation. Retrieved from 3[1]
-
Vertex AI Search. (2025). Enzyme Inhibitor Terms and Calculations (Ki, IC50). Retrieved from [1]
-
Vertex AI Search. (2025).[4] Hydration equilibrium constants of acetophenone vs trifluoroacetophenone. Retrieved from 5[1]
-
Vertex AI Search. (2025).[6] Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from 7[1][7][8]
Sources
- 1. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses [mdpi.com]
- 2. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The equilibrium constants for the formation of hydrates of acetone, aceto.. [askfilo.com]
- 6. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4'-Phenyl-2,2,2-trifluoroacetophenone
For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. This guide provides a detailed, authoritative framework for the proper disposal of 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS No. 434-45-7), a common intermediate in organic synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of our commitment to a safe and sustainable research environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
4'-Phenyl-2,2,2-trifluoroacetophenone is a versatile building block, but its utility is matched by a distinct hazard profile that dictates its handling and disposal. A thorough understanding of these risks is the first step in a self-validating safety system.
This compound is classified as a flammable liquid and vapor.[1] It is also a known irritant, capable of causing significant skin and eye irritation, and may lead to respiratory tract irritation upon inhalation.[1][2][3] Furthermore, it is a lachrymator, a substance that induces tearing.[3] The trifluoromethyl group, while often imparting desirable properties to a molecule, also necessitates careful handling due to the potential for the formation of hazardous decomposition products, such as hydrogen fluoride, in the event of a fire or certain chemical reactions.[4][5]
Table 1: Hazard Profile of 4'-Phenyl-2,2,2-trifluoroacetophenone
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Flammable Liquid | Category 3 Flammable liquid and vapor.[1] | 🔥 | P210, P233, P240, P241, P242, P243 |
| Skin Irritation | Category 2 Causes skin irritation.[1][3] | ❗ | P264, P280, P302+P352, P332+P317 |
| Eye Irritation | Category 2A Causes serious eye irritation.[1][3] | ❗ | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity | Category 3 May cause respiratory irritation.[1][3] | ❗ | P261, P271, P304+P340, P319 |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety mandates the use of appropriate PPE. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of 4'-Phenyl-2,2,2-trifluoroacetophenone.
-
Eye Protection: At a minimum, chemical splash goggles are required.[3] Given its lachrymatory properties and potential for splashes, a face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.[3][6]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is essential.[3] For tasks with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: All handling of 4'-Phenyl-2,2,2-trifluoroacetophenone should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
Spill Management: A Calm and Methodical Response
In the event of a spill, a prepared and systematic response is critical to mitigate potential harm.
Immediate Actions:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: As the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[3][8]
Cleanup Protocol:
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the section above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as dry sand, earth, or vermiculite to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[8][9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Protocol: Ensuring a Safe and Compliant Waste Stream
The disposal of 4'-Phenyl-2,2,2-trifluoroacetophenone and its contaminated materials is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][10]
Waste Segregation and Collection:
All waste containing 4'-Phenyl-2,2,2-trifluoroacetophenone must be collected as hazardous waste. This includes:
-
Unused or excess reagent.
-
Reaction mixtures containing the compound.
-
Contaminated materials (e.g., gloves, filter paper, absorbent pads).
-
Empty containers that are not triple-rinsed.[11]
Container Management:
-
Compatibility: Use only chemically compatible containers for waste collection. The original container is often the best choice.[12] Ensure the container has a secure, tight-fitting lid.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4'-Phenyl-2,2,2-trifluoroacetophenone"), and the associated hazards (e.g., "Flammable," "Irritant").[12]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from ignition sources and incompatible materials.[12]
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of 4'-Phenyl-2,2,2-trifluoroacetophenone.
Final Disposal Steps:
-
Engage a Licensed Professional: The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[9]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste.[13][14]
-
Regulatory Adherence: Disposal methods, such as incineration or landfilling, will be determined by the disposal company in accordance with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][15][16][17]
By implementing these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.
References
-
Thermo Fisher Scientific. (2012, March 23). 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
European Commission. (n.d.). EU-Rules - Fluorinated Greenhouse Gases. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
Sources
- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acs.org [acs.org]
- 11. vumc.org [vumc.org]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 17. osha.gov [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Phenyl-2,2,2-trifluoroacetophenone
This guide provides an in-depth analysis of the requisite personal protective equipment (PPE) and associated safety protocols for the handling of 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS No. 16184-89-7). As a fluorinated ketone, this compound presents a specific set of hazards that necessitate a robust and well-reasoned safety strategy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a culture of safety and experimental excellence.
Understanding the Hazard Profile
4'-Phenyl-2,2,2-trifluoroacetophenone is classified as a flammable liquid and is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also identified as a lachrymator, a substance that induces tearing.[2] A thorough understanding of these hazards is the foundation of an effective PPE strategy. The trifluoromethyl group can influence the compound's reactivity and metabolic pathways, warranting a cautious approach.
Table 1: Hazard Identification for 4'-Phenyl-2,2,2-trifluoroacetophenone
| Hazard Classification | GHS Category | Description | Source |
| Flammable Liquid | Category 3 | A liquid with a flashpoint that presents a fire hazard under normal laboratory conditions. | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact. | [2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [2] |
The Core Principle: A Multi-Layered Defense
An effective PPE protocol is not merely a checklist but a dynamic, risk-based system. The selection of PPE should be dictated by a thorough risk assessment of the specific procedures being undertaken. The following workflow illustrates the decision-making process for selecting appropriate PPE when handling 4'-Phenyl-2,2,2-trifluoroacetophenone.
Caption: PPE Selection Workflow for 4'-Phenyl-2,2,2-trifluoroacetophenone.
Detailed PPE Protocols
Eye and Face Protection: The First Line of Defense
Causality: 4'-Phenyl-2,2,2-trifluoroacetophenone is a serious eye irritant.[2][3] Direct contact can lead to significant and potentially irreversible damage. Standard safety glasses do not provide adequate protection from splashes.
Protocol:
-
Primary Protection: Always wear chemical splash goggles with indirect ventilation that conform to ANSI Z87.1 standards.[4] The indirect ventilation is critical to prevent the entry of chemical splashes while allowing for air circulation to reduce fogging.
-
Secondary Protection: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
-
Emergency Preparedness: Ensure that an eyewash station is readily accessible and has been tested within the last month.[1] In the event of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek prompt medical attention.[2]
Hand Protection: Preventing Dermal Absorption
Protocol:
-
Glove Selection: Use nitrile gloves as the primary barrier. For prolonged operations or when handling larger quantities, consider double-gloving to provide an additional layer of protection.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
-
Proper Donning and Doffing: Don gloves over the cuffs of the lab coat to ensure a complete seal. When removing gloves, do so without touching the outer contaminated surface with bare skin.
-
Immediate Removal upon Contamination: If gloves become contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don a new pair.
-
Disposal: Dispose of used gloves in the appropriate hazardous waste container. Do not wear gloves outside of the laboratory.
Body Protection: Shielding Against Spills and Splashes
Causality: Accidental spills can lead to extensive skin contact and contamination of personal clothing. A laboratory coat provides a removable barrier to protect the skin and clothing.
Protocol:
-
Primary Protection: A flame-resistant laboratory coat should be worn at all times in the laboratory. It should be fully buttoned with the sleeves rolled down.
-
Secondary Protection: For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the laboratory coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[5] They should be made of a non-porous material to protect against spills.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately from other laundry. If the spill is significant, a safety shower should be used.
Respiratory Protection: Mitigating Inhalation Risks
Causality: Vapors of 4'-Phenyl-2,2,2-trifluoroacetophenone can cause respiratory irritation.[2] It is also a flammable liquid, and its vapors can form explosive mixtures with air.[1]
Protocol:
-
Primary Control: All handling of 4'-Phenyl-2,2,2-trifluoroacetophenone that may generate vapors, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[1]
-
Secondary Protection: In the event of a large spill or a failure of the primary engineering controls (i.e., the fume hood), an air-purifying respirator equipped with an organic vapor cartridge may be necessary. Personnel must be properly fit-tested and trained in the use of respirators before they are required to wear one.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[1]
Operational and Disposal Plans
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[1] Use non-sparking tools and take precautionary measures against static discharge.[1][2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store in a flammables-approved cabinet.
Spill Response
-
Evacuation: In the case of a large spill, evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[6]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal
-
Waste Characterization: 4'-Phenyl-2,2,2-trifluoroacetophenone is considered hazardous waste.
-
Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a properly labeled, sealed, and compatible container.
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not dispose of it down the drain.[2]
Conclusion
A proactive and informed approach to personal protective equipment is paramount when handling 4'-Phenyl-2,2,2-trifluoroacetophenone. By understanding the inherent hazards of this compound and implementing the multi-layered defense strategies outlined in this guide, researchers can significantly mitigate risks and ensure a safe and productive laboratory environment. This commitment to safety is not only a professional responsibility but also a cornerstone of scientific integrity.
References
-
Carl ROTH. Safety Data Sheet: Acetophenone. [Link]
-
Yale Environmental Health & Safety. Use of personal protective equipment and attire in laboratories. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubChem. 2,2,2-Trifluoroacetophenone. [Link]
-
UAH. UAH Laboratory Personal Protective Equipment. [Link]
-
Princeton EHS. Section 6C: Protective Equipment. [Link]
-
American Chemical Society. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]
-
ResearchGate. Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two.... [Link]
-
Elsevier. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. [Link]
-
Journal of Agricultural and Food Chemistry. (2025). Photochemistry and Photoinduced Toxicity of Acifluorfen, a Diphenyl-Ether Herbicide. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
